Fmoc-ser(tbu)-osu
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O7/c1-26(2,3)34-15-21(24(31)35-28-22(29)12-13-23(28)30)27-25(32)33-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIOGYMVKNEIPY-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Fmoc-Ser(tBu)-OSu (CAS 158000-21-6): Principles and Applications in Peptide Synthesis
Abstract
This technical guide provides an in-depth exploration of Nα-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine N-hydroxysuccinimide ester, commonly known as Fmoc-Ser(tBu)-OSu (CAS Number: 158000-21-6). As a pre-activated amino acid derivative, this reagent holds a specific place in the repertoire of tools for solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the molecule's chemical principles, its strategic role within the Fmoc/tBu orthogonal synthesis framework, and field-proven protocols for its application. We will delve into the causality behind experimental choices, potential side reactions, mitigation strategies, and the critical importance of quality control to ensure the successful synthesis of high-purity, serine-containing peptides.
Introduction: The Strategic Utility of a Pre-Activated Serine Building Block
Serine, with its nucleophilic hydroxyl side chain, is a functionally and structurally pivotal amino acid in a vast array of peptides and proteins. It frequently participates in hydrogen bonding, acts as a phosphorylation site for cell signaling, and contributes to the active sites of enzymes. During the stepwise process of solid-phase peptide synthesis (SPPS), this reactive side chain must be temporarily masked to prevent undesired acylation during peptide bond formation. The Fmoc/tBu orthogonal strategy is the predominant method for modern peptide synthesis, prized for its mild reaction conditions.[1][2]
Fmoc-Ser(tBu)-OSu is a highly specialized building block designed for this strategy. Its structure can be deconstructed into four key functional components:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino function. Its removal with a secondary amine like piperidine is a core, repeated step in the SPPS cycle.[3]
-
Serine (Ser): The core amino acid residue being incorporated into the peptide chain.
-
tBu (tert-Butyl): An acid-labile ether protecting group for the serine hydroxyl side chain. It is stable to the basic conditions used for Fmoc removal but is efficiently cleaved during the final step with strong acids like trifluoroacetic acid (TFA).[4][5] This differential lability is the essence of orthogonality.[6]
-
OSu (N-hydroxysuccinimide ester): An activated ester group. The N-hydroxysuccinimide moiety is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[7][8] This pre-activation obviates the need for in situ coupling reagents during the peptide bond formation step.
The use of such "active esters" represents one of the earliest and most direct methods for forming peptide bonds, offering a streamlined workflow, although other methods have become more popular for sterically hindered couplings.[9][10]
Caption: Chemical Structure of Fmoc-Ser(tBu)-OSu.
Physicochemical Properties and Quality Control
The success of any peptide synthesis is fundamentally dependent on the quality of the starting materials. For Fmoc-Ser(tBu)-OSu, this is of paramount importance, as impurities can lead to deletion sequences or difficult-to-remove side products.
Table 1: Key Properties of Fmoc-Ser(tBu)-OSu
| Property | Value |
| CAS Number | 158000-21-6 |
| Molecular Formula | C₂₆H₂₈N₂O₇ |
| Molecular Weight | 480.52 g/mol [11] |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥97%[12] |
| Storage Conditions | Refrigerated to maintain stability and prevent hydrolysis of the active ester.[12] |
| Solubility | Soluble in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). |
The Imperative of Purity: Beyond the Percentage
While a high HPLC purity percentage is a primary indicator of quality, it is crucial for the synthetic chemist to understand the nature of potential impurities. For Fmoc-amino acids and their derivatives, common process-related impurities include:
-
Dipeptide Adducts (Fmoc-Ser(tBu)-Ser(tBu)-OH): Formed if the Fmoc group reacts with an already formed Fmoc-amino acid molecule. This leads to the insertion of an unwanted dipeptide.[13]
-
β-Alanine Adducts: These can arise from the rearrangement of Fmoc-OSu, a reagent often used to introduce the Fmoc group itself. This can lead to the insertion of a β-alanine residue.[13]
-
Free Fmoc-Ser(tBu)-OH: The parent carboxylic acid, resulting from incomplete esterification or hydrolysis of the OSu ester. This species will not couple without an in situ activator.
-
Enantiomeric Impurities (D-Isomer): The presence of the D-enantiomer can have profound biological consequences for the final peptide. High enantiomeric purity (≥99.8%) is essential.[13]
Expert Recommendation: Always source reagents from reputable suppliers who provide a detailed Certificate of Analysis (CoA) specifying the levels of known process-related impurities, not just a single HPLC purity value.[13] For critical applications, incoming material qualification via HPLC and chiral HPLC is a recommended practice.
The Role of Fmoc-Ser(tBu)-OSu in the SPPS Workflow
The elegance of the Fmoc/tBu strategy lies in its iterative cycle of deprotection and coupling, which builds the peptide chain one amino acid at a time on a solid support.
Caption: The iterative cycle of Fmoc/tBu Solid-Phase Peptide Synthesis.
The Coupling Mechanism: A Direct Acylation
The coupling step is the chemical heart of the synthesis. With Fmoc-Ser(tBu)-OSu, this step is a direct bimolecular nucleophilic acyl substitution. The deprotected N-terminal amine of the resin-bound peptide acts as the nucleophile, attacking the activated carbonyl carbon of the OSu ester. The stable N-hydroxysuccinimide anion is displaced, forming the new peptide bond.
Caption: Mechanism of peptide bond formation using Fmoc-Ser(tBu)-OSu.
This direct approach avoids the generation of by-products associated with common carbodiimide (e.g., N-acylurea) or uronium/aminium salt (e.g., guanidinium caps) activators.[7][14] However, the reactivity of OSu esters is generally lower than that of species generated in situ by potent activators like HATU or HCTU, which can be a limitation for sterically demanding couplings.[9]
Experimental Protocols and Methodologies
The following protocols are provided as a validated starting point. Optimization may be required based on the specific peptide sequence, resin, and scale.
Protocol 4.1: Manual Coupling of Fmoc-Ser(tBu)-OSu in SPPS
This protocol describes a single coupling cycle for incorporating a Ser(tBu) residue onto a growing peptide chain attached to a solid support (e.g., Rink Amide resin).
Materials:
-
Peptidyl-resin (with free N-terminal amine)
-
Fmoc-Ser(tBu)-OSu
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Solvents: HPLC-grade DMF
-
Monitoring Reagent: Kaiser Test kit or equivalent for primary amine detection.
Procedure:
-
Resin Preparation: If starting after a previous coupling, the resin will be N-terminally Fmoc-protected. Place the peptidyl-resin in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Add the deprotection solution to the resin (approx. 10 mL per gram of resin).
-
Agitate gently for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 15 minutes. Drain the solution.[9]
-
-
Washing: Wash the resin thoroughly with DMF (6 x 10 mL/g) to remove all traces of piperidine. A neutral pH of the final wash is critical.
-
In-Process Control (Self-Validation):
-
Take a small sample of resin beads and perform the Kaiser test.
-
Expected Result: A deep blue color (positive result) confirms the presence of the free primary amine, validating the success of the deprotection step. If the test is negative, repeat the deprotection step.
-
-
Coupling Reaction:
-
Dissolve Fmoc-Ser(tBu)-OSu (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Add the solution to the washed, deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the time may be extended or a non-nucleophilic base like collidine (2 equivalents) can be added to facilitate the reaction.
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (6 x 10 mL/g) to remove excess reagent and the N-hydroxysuccinimide by-product.
-
In-Process Control (Self-Validation):
-
Take a small sample of the washed resin and perform the Kaiser test.
-
Expected Result: A colorless or pale-yellow result (negative test) indicates complete consumption of the free amine, confirming a successful coupling. If the test is positive, the coupling step should be repeated (double coupling).
-
Protocol 4.2: Final Cleavage and Deprotection
This protocol describes the final step to cleave the synthesized peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups, including the tBu group from serine.
Materials:
-
Dried peptidyl-resin
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[15]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptidyl-resin with dichloromethane (DCM) and dry thoroughly under vacuum.
-
Cleavage Reaction:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin).
-
Causality: The strong acid (TFA) cleaves the tBu ether and the peptide-resin linker. The other components are "scavengers." The tert-butyl cation (tBu⁺) generated during deprotection is highly reactive and can re-alkylate sensitive residues like Tryptophan or Cysteine. Scavengers like water and thioanisole act as cation traps, preventing these side reactions.[4][15]
-
Agitate the suspension gently at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Add the TFA filtrate dropwise to a large volume (approx. 10x the filtrate volume) of cold diethyl ether with stirring.
-
The crude peptide will precipitate as a white solid.
-
-
Collection and Drying:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether, wash the pellet with fresh cold ether, and re-centrifuge.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
-
Technical Considerations and Troubleshooting
The successful application of Fmoc-Ser(tBu)-OSu requires an understanding of potential pitfalls and the chemical reasoning behind mitigation strategies.
Racemization: The Primary Concern
The α-proton of an activated amino acid is susceptible to base-catalyzed epimerization (racemization). While OSu esters are less prone to this than some other activated species, the risk is not zero, particularly if a tertiary amine base is used to accelerate the coupling.
-
Causality: Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) have been shown to induce racemization in serine derivatives.[9]
-
Mitigation: If a base is required, the weaker, less-hindered base sym-collidine is strongly recommended as a substitute for DIPEA to minimize the risk of racemization.[7][9][14] Alternatively, performing the coupling without a base, albeit with a longer reaction time, is the safest approach to preserve stereochemical integrity.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric Hindrance: The peptide sequence near the coupling site is bulky. 2. Peptide Aggregation: The growing peptide chain has collapsed, preventing reagent access.[14] 3. Insufficient Reaction Time: The inherent reactivity of the OSu ester was not sufficient. | 1. Double Couple: Repeat the coupling step with fresh reagent. 2. Use Chaotropic Agents: In difficult cases, add agents like LiCl to disrupt aggregation. 3. Increase Time/Temp: Extend the reaction time or, if using an automated synthesizer, consider microwave heating.[14] |
| Low Final Yield | 1. Hydrolysis of OSu Ester: The reagent may have degraded due to moisture. 2. Incomplete Deprotection: Residual Fmoc groups block subsequent couplings. 3. Side Reactions during Cleavage: Insufficient scavengers leading to product loss. | 1. Use Fresh Reagent: Ensure the Fmoc-Ser(tBu)-OSu is dry and from a reliable source. 2. Verify Deprotection: Always perform the Kaiser test after deprotection and repeat the step if necessary. 3. Optimize Cleavage Cocktail: Ensure the correct scavenger cocktail is used for your peptide's sequence.[15] |
| Unexpected Mass in Final Product (+113 Da) | Succinimide Ring Opening: The nucleophilic N-terminal amine attacks the succinimide ring instead of the desired carbonyl, leading to an adduct. | This is an inherent, though minor, risk with OSu esters, especially with hindered amines.[16] If this is a persistent issue, switching to a different activation chemistry (e.g., in situ activation with HBTU/Oxyma) for that specific coupling may be necessary. |
Conclusion
Fmoc-Ser(tBu)-OSu is a valuable, if specialized, reagent for the incorporation of O-tert-butyl protected serine in solid-phase peptide synthesis. Its pre-activated nature offers a simplified, direct coupling workflow that avoids the by-products of many common in situ activation reagents. However, its successful application demands high-purity starting material and a keen awareness of potential side reactions, most notably base-induced racemization. By employing validated protocols, robust in-process controls like the Kaiser test, and a rational approach to troubleshooting, researchers can effectively leverage Fmoc-Ser(tBu)-OSu to synthesize complex, high-quality serine-containing peptides for a wide range of applications in research and drug development.
References
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Overview of Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Retrieved from [Link]
-
The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Fmoc / t-Bu Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]
-
Albericio, F., & Garcia-Ramos, Y. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. Retrieved from [Link]
- Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH. (2014). Google Patents (CN104163848A).
-
Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. (2022, July 11). Reddit. Retrieved from [Link]
-
Choi, B. E., & Jeong, J. H. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564-567. Retrieved from [Link]
-
Enhanced specification Fmoc-amino acids. (n.d.). Merck (Novabiochem). Retrieved from [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Fmoc-OSu derivatization reaction of polyamines. (n.d.). ResearchGate. Retrieved from [Link]
-
Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. (2005, March 23). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
-
McLuckey, S. A., & Mentinova, M. (2010). Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions. PMC. Retrieved from [Link]
-
Safety Data Sheet for Fmoc-Ser(tBu)-Ser(ΨMe,Me pro)-OH. (n.d.). AAPPTec. Retrieved from [Link]
-
Minimal Protection Strategies for SPPS. (n.d.). DriveHQ. Retrieved from [Link]
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). (Source not clearly identified, general peptide chemistry resource).
-
Fmoc-Ser(tBu)-OH. (n.d.). Anaspec. Retrieved from [Link]
-
Fmoc-ser(tbu)-osu - CAS:158000-21-6. (n.d.). Sunway Pharm Ltd. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 11. Fmoc-ser(tbu)-osu - CAS:158000-21-6 - Sunway Pharm Ltd [3wpharm.com]
- 12. Fmoc-Ser(tBu)-OSu | 158000-21-6 [sigmaaldrich.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. renyi.hu [renyi.hu]
- 16. reddit.com [reddit.com]
The Architectural Logic of Fmoc-Ser(tBu)-OSu: A Triad of Functionality
An In-depth Technical Guide to the Properties and Applications of Fmoc-Ser(tBu)-OSu in Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise and efficient synthesis of peptides is a cornerstone of innovation. The strategic selection of building blocks is paramount to achieving high purity, yield, and biological activity. Among the repertoire of protected amino acids, Fmoc-Ser(tBu)-OSu stands out as a critical reagent for the incorporation of serine residues in Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the chemical properties, mechanistic role, and practical application of Fmoc-Ser(tBu)-OSu, grounded in established scientific principles and field-proven insights.
The efficacy of Fmoc-Ser(tBu)-OSu in peptide synthesis is derived from the synergistic interplay of its three key components: the Fmoc group, the tert-butyl (tBu) ether, and the N-hydroxysuccinimide (OSu) ester. Understanding the distinct role of each is fundamental to its successful application.
-
The Nα-Fmoc Group: A Temporary, Base-Labile Shield: The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amino function of serine. Its defining characteristic is its stability to acidic conditions and lability to bases, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2] This orthogonality is the bedrock of the Fmoc/tBu synthesis strategy, allowing for the selective deprotection of the N-terminus to enable peptide chain elongation without disturbing the acid-sensitive side-chain protecting groups or the linkage to the resin.[3] The cleavage of the Fmoc group proceeds via a β-elimination mechanism, generating a dibenzofulvene-piperidine adduct, which has a strong UV chromophore that can be used to monitor the deprotection reaction's completion.[3][4]
-
The O-tert-Butyl (tBu) Group: Robust Side-Chain Protection: The hydroxyl side chain of serine is a reactive nucleophile that can undergo undesired acylation during peptide bond formation. The tert-butyl ether serves as a robust protecting group for this hydroxyl function.[5] Its key advantage is its stability under the basic conditions used for Fmoc group removal.[5] The tBu group is, however, readily cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.[6][7] This dual stability and lability profile makes it an ideal partner in the orthogonal Fmoc/tBu protection scheme.[8]
-
The N-hydroxysuccinimide (OSu) Ester: An Activated Intermediate for Efficient Coupling: The OSu ester is a pre-activated form of the serine's carboxyl group.[9] Active esters like OSu are sufficiently stable for isolation and storage yet react readily with the free amino group of the growing peptide chain to form a peptide bond.[9][10] The use of a pre-activated OSu ester can streamline the coupling process by eliminating the need for in-situ activation, which can sometimes lead to side reactions. The N-hydroxysuccinimide released as a byproduct is water-soluble and easily washed away from the peptide-resin.[11]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of Fmoc-Ser(tBu)-OSu is essential for its proper storage, handling, and use in synthesis.
| Property | Value |
| Molecular Formula | C₂₆H₂₈N₂O₇[12] |
| Molecular Weight | 480.52 g/mol [12] |
| Appearance | White to off-white solid/microfine powder[13][14] |
| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[13][15] Sparingly soluble in aqueous solutions.[15] |
| Storage Conditions | Refrigerated (2-8 °C) or frozen (-20°C) to maintain long-term stability.[12][15] The compound is moisture-sensitive.[13] |
| Purity | Typically ≥97%[12] |
Expert Insight: Due to its moisture sensitivity, it is crucial to handle Fmoc-Ser(tBu)-OSu under an inert atmosphere (e.g., nitrogen or argon) and to use anhydrous solvents for preparing solutions. Allowing the container to warm to room temperature before opening will prevent condensation of atmospheric moisture.
The Role of Fmoc-Ser(tBu)-OSu in the SPPS Workflow
The incorporation of a serine residue using Fmoc-Ser(tBu)-OSu follows the standard iterative cycle of solid-phase peptide synthesis.
Caption: Iterative workflow for incorporating Fmoc-Ser(tBu)-OSu in SPPS.
Detailed Experimental Protocol: Coupling of Fmoc-Ser(tBu)-OSu
This protocol outlines a standard manual procedure for coupling Fmoc-Ser(tBu)-OSu on a 0.1 mmol scale.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Ser(tBu)-OSu
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit solutions[16]
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin (0.1 mmol) in DMF for 30 minutes.
-
Drain the DMF and add 5 mL of 20% piperidine in DMF.
-
Agitate for 5-10 minutes to remove the Fmoc group.[16]
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all traces of piperidine.
-
-
Coupling Reaction:
-
Dissolve 2-3 equivalents of Fmoc-Ser(tBu)-OSu (relative to the resin loading) in a minimal amount of DMF.
-
Add the Fmoc-Ser(tBu)-OSu solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Causality Note: While OSu esters are reactive, the coupling reaction may be slower than with more potent in-situ activating agents. For sterically hindered couplings, a base like N,N-diisopropylethylamine (DIPEA) can be added, but with caution, as it may increase the risk of racemization.[9][10]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines.[16]
-
Interpretation:
-
Yellow/Colorless beads: Negative result, indicating complete coupling.
-
Blue/Purple beads: Positive result, indicating incomplete coupling. If the test is positive, continue the coupling for another hour or consider a double coupling.
-
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin extensively with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Mechanism of Action: Peptide Bond Formation
The core of the coupling reaction is a nucleophilic acyl substitution.
Caption: Mechanism of peptide bond formation using Fmoc-Ser(tBu)-OSu.
The lone pair of electrons on the nitrogen of the free N-terminal amine of the peptide-resin attacks the electrophilic carbonyl carbon of the OSu ester.[4][13] This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the stable N-hydroxysuccinimide leaving group, resulting in the formation of the desired peptide bond.
Final Cleavage and Deprotection
After the complete peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the tBu group from serine.
Protocol: TFA Cleavage
-
Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/thioanisole/water/phenol/ethanedithiol (EDT) (82.5:5:5:5:2.5).[5]
-
Causality: Scavengers are critical to trap the highly reactive carbocations (e.g., tert-butyl cations) generated during the cleavage process, which could otherwise lead to unwanted side reactions with sensitive residues like tryptophan, methionine, or cysteine.[6]
-
-
Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[16]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[5]
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide under vacuum. The peptide is then ready for purification, typically by reversed-phase HPLC.
Quality Control and Troubleshooting
Ensuring the quality of incoming Fmoc-Ser(tBu)-OSu and monitoring its performance is crucial for successful synthesis.
-
Purity Assessment: The purity of the reagent can be verified by HPLC and its identity confirmed by mass spectrometry.
-
Troubleshooting Incomplete Coupling:
Conclusion
Fmoc-Ser(tBu)-OSu is a meticulously designed building block that exemplifies the principles of orthogonal protection strategy in modern peptide synthesis. Its combination of a base-labile Nα-protecting group, an acid-labile side-chain protecting group, and a pre-activated carboxyl function provides a reliable and efficient means of incorporating serine into synthetic peptides. A comprehensive understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, empowers researchers to leverage this reagent to its full potential, paving the way for the successful synthesis of complex peptides for research and therapeutic development.
References
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
- ChemicalBook. (2026, January 13). Fmoc-OSu | 82911-69-1.
- Sigma-Aldrich. (n.d.). Fmoc-Ser(tBu)-OSu | 158000-21-6.
- Cayman Chemical. (n.d.). FMOC-Succinimide - Product Information.
- MedChemExpress. (n.d.). Fmoc-Ser(tBu)-OH | Amino Acid Derivative.
- Peptides International. (n.d.). Fmoc-Ser(tBu)-OH; CAS 71989-33-8.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. (n.d.). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Chemistry of Fmoc-OSu: A Deep Dive into its Mechanism and Applications.
- Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem. (n.d.). Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis of Complex Peptides.
- Kumar, K. S., & Bawa, A. K. (2016).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- APExBIO. (n.d.). Fmoc-Ser(tBu)-OH - Protected Amino Acid for Peptide Synthesis.
- Wessjohann, L. A., & Günther, W. (1997). 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert-butyl or benzyl groups. Tetrahedron Letters, 38(3), 453-456.
- Orbid, G. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Chemistry Stack Exchange.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758.
- Kamber, B., & Riniker, B. (1993). U.S. Patent No. 5,212,288. Washington, DC: U.S.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Synthesis. InTech.
- Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
- Serán Bioscience. (n.d.). Analytical + Quality Control.
Sources
- 1. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. renyi.hu [renyi.hu]
- 7. peptide.com [peptide.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. bachem.com [bachem.com]
- 10. chempep.com [chempep.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. Fmoc-Ser(tBu)-OSu | 158000-21-6 [sigmaaldrich.com]
- 13. Fmoc-OSu | 82911-69-1 [chemicalbook.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
A Technical Guide to Fmoc-Ser(tBu)-OH and Fmoc-Ser(tBu)-OSu: Precursor vs. Pre-activated Reagent in Peptide Synthesis
Abstract
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy stands as the predominant methodology due to its mild reaction conditions and versatility.[1][2][] Central to this strategy is the use of Nα-Fmoc protected amino acids with acid-labile side-chain protecting groups. For the incorporation of serine, Fmoc-Ser(tBu)-OH is the canonical building block, featuring a base-labile Fmoc group for temporary N-terminal protection and an acid-labile tert-butyl (tBu) ether to mask the reactive side-chain hydroxyl group.[4][5] This guide delves into the critical distinction between this standard precursor, Fmoc-Ser(tBu)-OH, and its N-hydroxysuccinimide (NHS) ester derivative, Fmoc-Ser(tBu)-OSu. We will explore their respective mechanisms of action, practical applications, and the strategic considerations that guide the choice between in situ activation and the use of a pre-activated ester, providing researchers with the technical foundation to optimize their synthetic workflows.
The Core Chemical Distinction: Carboxylic Acid vs. Active Ester
The fundamental difference between Fmoc-Ser(tBu)-OH and Fmoc-Ser(tBu)-OSu lies in the C-terminal functional group. Fmoc-Ser(tBu)-OH possesses a standard carboxylic acid (-COOH), whereas Fmoc-Ser(tBu)-OSu has this group converted into an N-hydroxysuccinimide ester (-CO-OSu). This seemingly minor modification fundamentally alters the reagent's reactivity and its role in the peptide coupling cycle.
The carboxylic acid of Fmoc-Ser(tBu)-OH is relatively unreactive and requires chemical activation to facilitate amide bond formation.[6] Conversely, the OSu group is an excellent leaving group, rendering the carbonyl carbon of Fmoc-Ser(tBu)-OSu highly electrophilic and "pre-activated" for direct reaction with a nucleophilic amine without the need for additional coupling reagents.[7][8]
Caption: Chemical structures of Fmoc-Ser(tBu)-OH and Fmoc-Ser(tBu)-OSu.
Table 1: Comparative Properties
| Property | Fmoc-Ser(tBu)-OH | Fmoc-Ser(tBu)-OSu |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine | Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine N-hydroxysuccinimide ester |
| CAS Number | 71989-33-8[4] | 158000-21-6[9] |
| Molecular Formula | C₂₂H₂₅NO₅ | C₂₆H₂₈N₂O₇ |
| Molecular Weight | 383.44 g/mol | 480.51 g/mol |
| Primary Role | Standard amino acid building block. | Pre-activated amino acid for direct coupling. |
| Reactivity | Low; requires external activation. | High; reacts directly with amines.[10] |
| Stability & Storage | Highly stable solid. Store at room temperature or refrigerated. | Moisture-sensitive.[11][12] Store refrigerated or frozen under desiccation.[9][13] |
Mechanism of Action in Peptide Bond Formation
The formation of a peptide bond is a condensation reaction between a carboxyl group and an amino group. The divergent paths taken by Fmoc-Ser(tBu)-OH and Fmoc-Ser(tBu)-OSu to achieve this outcome represent a classic choice in synthesis strategy: in situ activation versus the use of an isolable active ester.
Caption: Divergent pathways for peptide coupling.
2.1. Pathway 1: In Situ Activation of Fmoc-Ser(tBu)-OH
The carboxylic acid of Fmoc-Ser(tBu)-OH must be converted into a more reactive species within the reaction vessel (in situ). This is achieved using a coupling reagent, also known as an activator. Popular choices include aminium/uronium salts like HBTU, HCTU, and HATU, or carbodiimides like DIC, typically used with additives such as HOBt or OxymaPure.[7][14][15]
The general mechanism involves two steps:
-
Activation: The coupling reagent reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA or collidine). This forms a highly reactive intermediate, such as an HOBt-ester in the case of HBTU.[16][17] The base is crucial for activating the carboxylate and neutralizing acidic byproducts generated during the reaction.[7]
-
Coupling: The newly formed active intermediate is immediately subjected to nucleophilic attack by the free N-terminal amine of the peptide chain growing on the solid support, forming the desired amide bond.
A critical consideration during this process is the risk of racemization, particularly for sensitive amino acids like serine.[2] The base used can abstract the α-proton of the activated amino acid. The use of weaker bases like 2,4,6-collidine is often recommended over DIPEA to minimize this side reaction.[2][14]
2.2. Pathway 2: Direct Coupling with Fmoc-Ser(tBu)-OSu
Fmoc-Ser(tBu)-OSu bypasses the need for a separate activation step. N-hydroxysuccinimide is an effective leaving group, making the ester highly susceptible to aminolysis.[11] The coupling reaction is a direct, single-step nucleophilic attack from the resin-bound amine on the active ester's carbonyl carbon.[10][18]
While this simplifies the reagent cocktail, a base may still be included to ensure the N-terminal amine of the growing peptide is fully deprotonated and thus maximally nucleophilic.[19] The primary competing reaction is hydrolysis of the NHS ester by trace moisture, which deactivates the reagent by converting it back to the unreactive carboxylic acid.[11][20] This underscores the critical importance of using anhydrous solvents and proper storage conditions.[12][13]
Experimental Protocols and Strategic Considerations
The choice between these two reagents is dictated by factors including cost, scale, desired reaction kinetics, and the chemical nature of the target peptide.
3.1. Fmoc-Ser(tBu)-OH: The Workhorse of SPPS
-
Advantages:
-
Cost-Effectiveness: The parent amino acid is significantly less expensive than its pre-activated counterpart.
-
Stability: The solid is exceptionally stable, allowing for long-term storage without special precautions.
-
High Efficiency: Modern in situ coupling reagents provide rapid and near-quantitative coupling efficiencies, often exceeding 99%.[]
-
-
Disadvantages:
-
Reagent Complexity: Requires the addition of expensive coupling reagents and bases.
-
Side Reactions: Coupling reagents themselves can sometimes cause side reactions. For instance, HBTU can lead to guanidinylation of the free N-terminus if pre-activation is not performed correctly.[14]
-
Protocol 1: Manual Coupling with Fmoc-Ser(tBu)-OH using HCTU/Collidine This protocol is for a 0.1 mmol scale synthesis and is designed to minimize racemization.[2]
-
Resin Preparation: The peptide-resin with a free N-terminus is swelled in DMF. Perform Fmoc deprotection using 20% piperidine in DMF (e.g., 1 x 3 min, 1 x 12 min). Wash the resin thoroughly with DMF (5-6 times).[2]
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve Fmoc-Ser(tBu)-OH (4 eq., 0.4 mmol) and HCTU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).
-
Base Addition: Add 2,4,6-collidine (8 eq., 0.8 mmol) to the activation solution.
-
Incubation: Gently swirl the vial and allow the activation to proceed for 3-5 minutes at room temperature.[2]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 45-60 minutes.
-
Monitoring & Washing: Monitor reaction completion using a colorimetric test (e.g., Kaiser test). Once complete, drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[2]
3.2. Fmoc-Ser(tBu)-OSu: The Specialist Reagent
-
Advantages:
-
Simplicity: Eliminates the need for a separate coupling reagent, simplifying reaction setup and purification in solution-phase synthesis.[7]
-
Specific Applications: Can be advantageous in syntheses where standard coupling reagents might be incompatible with other functional groups on the peptide or resin.
-
-
Disadvantages:
-
Cost: Significantly more expensive than the corresponding carboxylic acid.
-
Instability: Highly susceptible to hydrolysis.[11][20] Vials must be warmed to room temperature before opening to prevent moisture condensation, and storage must be under strictly anhydrous conditions.[12][13]
-
Slower Kinetics: Coupling can be slower compared to the most potent in situ activation methods.
-
Protocol 2: Manual Coupling with Fmoc-Ser(tBu)-OSu This protocol is for a 0.1 mmol scale synthesis.
-
Resin Preparation: Prepare the deprotected peptide-resin as described in Protocol 1. Ensure the final DMF washes are performed with high-purity, anhydrous DMF.
-
Reagent Preparation: In a separate vial, dissolve Fmoc-Ser(tBu)-OSu (3 eq., 0.3 mmol) in anhydrous DMF (approx. 2 mL).
-
Coupling: Add the Fmoc-Ser(tBu)-OSu solution to the resin. Add a non-nucleophilic base such as DIPEA or collidine (6 eq., 0.6 mmol) to facilitate the reaction. Agitate the mixture at room temperature.
-
Monitoring & Washing: The reaction may require a longer coupling time (e.g., 2-4 hours). Monitor for completion with the Kaiser test. Once complete, drain and wash the resin as described in Protocol 1.
Conclusion and Recommendation
The core difference between Fmoc-Ser(tBu)-OH and Fmoc-Ser(tBu)-OSu is one of potential versus realized reactivity .
-
Fmoc-Ser(tBu)-OH is the stable, cost-effective precursor. It is the default choice for virtually all routine and high-throughput SPPS applications, where its potential reactivity is unlocked on demand by powerful and well-characterized in situ coupling reagents.
-
Fmoc-Ser(tBu)-OSu is a specialized, pre-activated reagent. Its value lies in simplifying the reaction mixture by obviating the need for a separate activator. This makes it a useful tool for specific contexts, such as in solution-phase fragment condensations or when avoiding certain coupling reagents is a primary concern. However, its higher cost and acute sensitivity to moisture demand careful handling and limit its use as a general-purpose reagent.
For the vast majority of researchers, scientists, and drug development professionals engaged in Fmoc-SPPS, mastering the in situ activation of Fmoc-Ser(tBu)-OH with modern, racemization-suppressing protocols offers the most robust, flexible, and economical path to synthesizing high-quality serine-containing peptides.
References
-
Prime Bio. (2026, January 29). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. Retrieved from [Link]
-
Nowick, J. S. Lab. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols, pp. 63-72. Humana Press.
-
Peptides International. (n.d.). Fmoc-Ser(tBu)-OH; CAS 71989-33-8. Retrieved from [Link]
-
CSBio. (2023, November 27). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? Retrieved from [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AnaSpec. (n.d.). Fmoc-Ser(tBu)-OH. Retrieved from [Link]
- Reiser, O., et al. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(12), 5039-5044.
- Kent, S. B. (2025, April 10). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH.
- Albericio, F., & Royo, M. (2014). Solid-phase peptide synthesis. Digital CSIC.
-
Reddit. (2022, July 11). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Retrieved from [Link]
- Barany, G., et al. (1993). Active esters for solid phase peptide synthesis. U.S. Patent No. 5,233,044. Washington, DC: U.S.
- Batey, R. A., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Journal of Organic Chemistry, 89(12), 7598-7609.
- Google Patents. (n.d.). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.
-
Huff Realty. (n.d.). Real Estate and Properties for Sale. Retrieved from [Link]
-
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]
-
McDowell Real Estate. (n.d.). Home Page. Retrieved from [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker, Inc.
-
Coldwell Banker Heritage. (n.d.). Dayton Real Estate Experts. Retrieved from [Link]
- Francis, M. B., et al. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Hydroxysuccinimide. Retrieved from [Link]
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 9. Fmoc-Ser(tBu)-OSu | 158000-21-6 [sigmaaldrich.com]
- 10. glenresearch.com [glenresearch.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 18. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
Methodological & Application
Application Note: High-Fidelity Solid Phase Peptide Synthesis of Serine-Containing Peptides using Fmoc-Ser(tBu)-OSu
Executive Summary
The incorporation of Serine (Ser) residues during Solid Phase Peptide Synthesis (SPPS) presents unique challenges due to the susceptibility of the
This protocol details the application of Fmoc-Ser(tBu)-OSu (N-hydroxysuccinimide ester), a pre-activated species that allows for base-free coupling . By eliminating the need for exogenous tertiary amines (like DIPEA or NMM) during the coupling step, this method offers a self-validating, high-fidelity route for synthesizing racemization-prone sequences or therapeutic peptides requiring
Strategic Rationale & Chemistry
The Mechanism of Action
Standard SPPS relies on in situ activation, where a free acid is converted to an active ester by a uronium/phosphonium salt in the presence of a base. This base abstracts the
Fmoc-Ser(tBu)-OSu is an isolated, stable active ester. It reacts with the resin-bound amine via direct aminolysis.
-
Advantage: The reaction proceeds under neutral conditions.
-
Trade-off: Aminolysis of OSu esters is kinetically slower than uronium-activated couplings. Therefore, reaction time must be extended, or a catalyst (HOBt) added.
Comparative Analysis: Activation Methods
| Feature | Standard Activation (HBTU/DIPEA) | Pre-Activated Ester (Fmoc-Ser(tBu)-OSu) |
| Activation Species | OBt/OAt ester formed in situ | OSu ester (isolated) |
| Base Requirement | Mandatory (2-3 equivalents) | None (Base-free) |
| Racemization Risk | Moderate to High (Base-dependent) | Negligible |
| Moderate (Base-catalyzed) | Low | |
| Coupling Time | Fast (30–45 min) | Slow (2–4 hours or overnight) |
| Reagent Stability | Low (must use immediately) | High (stable solid) |
Materials & Reagents
Reagents
-
Fmoc-Ser(tBu)-OSu : (N-α-Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester). Store at +2°C to +8°C.
-
HOBt (Anhydrous) : 1-Hydroxybenzotriazole (Optional catalyst).
-
DMF : N,N-Dimethylformamide (Peptide synthesis grade, amine-free).
-
Piperidine : 20% v/v in DMF (Deprotection solution).[1][2][3]
-
DCM : Dichloromethane (Washing solvent).[4]
Solid Support[3][5]
-
Protocol is compatible with standard resins: Wang , Rink Amide , or 2-Chlorotrityl Chloride (2-CTC) .
Experimental Protocol
Workflow Visualization
The following diagram illustrates the critical "Base-Free" deviation from standard SPPS cycles.
Caption: Workflow for Fmoc-Ser(tBu)-OSu coupling. Note the critical wash step to ensure no residual piperidine remains before the base-free coupling.
Step-by-Step Methodology
Step 1: Resin Swelling[1][2]
-
Place the resin in the reaction vessel.
-
Add DMF (10 mL/g resin) and agitate for 30 minutes .
Step 2: Fmoc Deprotection[1][6]
-
Add 20% Piperidine in DMF (5 mL/g resin).
-
Agitate for 5 minutes , then drain.
-
Add fresh 20% Piperidine in DMF .
-
Agitate for 15 minutes , then drain.
Step 3: The "Zero-Base" Wash (CRITICAL)
Rationale: Any residual piperidine will cause premature hydrolysis of the OSu ester. You must ensure the resin is neutral.
-
Wash with DMF (3 x 1 min).
-
Wash with DCM (3 x 1 min).
-
Wash with DMF (3 x 1 min).
-
Self-Validation: Check the pH of the effluent from the final wash on wet litmus paper. It should be neutral (pH 6-7).
Step 4: Coupling (The OSu Protocol)
-
Calculate Stoichiometry: Use 3 to 4 equivalents of Fmoc-Ser(tBu)-OSu relative to the resin loading.
-
Dissolution: Dissolve the Fmoc-Ser(tBu)-OSu in the minimum amount of DMF required to mobilize the resin (approx. 5-8 mL/g).
-
Note: Do NOT add DIPEA, NMM, or Collidine.
-
-
Catalyst (Optional but Recommended): Add 1 equivalent of HOBt relative to the amino acid.
-
Reaction: Add the solution to the resin.
-
Agitation: Shake at room temperature for 2 to 4 hours .
-
Note: OSu esters react slower than HBTU-activated acids. For difficult sequences, coupling overnight is safe and effective.
-
Step 5: Monitoring (QC)
-
Perform the Kaiser Test (Ninhydrin) on a few resin beads.
-
Colorless/Yellow beads: Coupling complete (>99%).
-
Blue beads: Incomplete coupling.
-
-
Troubleshooting Incomplete Coupling: If blue, re-couple using fresh Fmoc-Ser(tBu)-OSu (2 eq) + HOBt (1 eq) in NMP (N-methylpyrrolidone) at 40°C for 1 hour.
Troubleshooting & Optimization
Slow Coupling Kinetics
If the Kaiser test remains positive after 4 hours:
-
Solvent Switch: Replace DMF with NMP . NMP solvates peptide chains better, reducing aggregation (beta-sheet formation) that hinders steric access.
-
Temperature: Gently heat the reaction to 40-50°C . Caution: Do not exceed 50°C with Serine, as thermal energy can eventually trigger side reactions even without base.
Storage of OSu Esters
Fmoc-Ser(tBu)-OSu is sensitive to moisture (hydrolysis).
-
Store in a desiccator at -20°C or +4°C.
-
Allow the bottle to warm to room temperature before opening to prevent condensation.
Beta-Elimination (Dehydroalanine formation)
If mass spectrometry shows a mass shift of -18 Da (loss of water) or +Piperidine adducts :
-
This indicates
-elimination occurred during Fmoc deprotection, not coupling. -
Solution: Use 0.1 M HOBt in the 20% Piperidine deprotection cocktail. The acidic HOBt suppresses the base-catalyzed elimination mechanism [1].
References
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4] Chemical Reviews. [Link]
Sources
Topic: Base Requirements for Fmoc-Ser(tBu)-OSu Coupling (DIPEA vs. Collidine)
An Application Guide to Amine Selection in Peptide Synthesis
Introduction: The Critical Role of Serine and the Challenge of Racemization
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the bedrock of modern peptide chemistry, enabling the construction of complex biomolecules with high fidelity.[1] Within this framework, the incorporation of serine residues is fundamental. Serine's hydroxyl side chain is pivotal for protein structure, function, and post-translational modifications. To prevent unwanted side reactions, this hydroxyl group is typically protected with an acid-labile tert-butyl (tBu) ether, yielding Fmoc-Ser(tBu)-OH.[2]
While the Fmoc/tBu strategy is lauded for its mild conditions, the coupling of Fmoc-Ser(tBu)-OH, often via an activated N-hydroxysuccinimide ester (Fmoc-Ser(tBu)-OSu), presents a significant challenge: the risk of racemization.[3][4] Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, occurs via the base-catalyzed abstraction of the α-proton from the activated amino acid intermediate.[5] This side reaction can severely compromise the purity, structure, and biological activity of the final peptide. The choice of the tertiary amine base used during the coupling step is therefore not a trivial decision but a critical parameter that dictates the success of the synthesis.
This application note provides a detailed analysis of two commonly used, non-nucleophilic bases, N,N-Diisopropylethylamine (DIPEA) and 2,4,6-Collidine, in the context of Fmoc-Ser(tBu)-OSu coupling. We will explore the mechanistic rationale behind base selection, compare their chemical properties, and provide field-proven protocols for their application.
The Role of the Base in Fmoc Coupling
In SPPS, after the N-terminal Fmoc group of the resin-bound peptide is removed with a secondary amine like piperidine, a free amine is exposed.[6][7] The subsequent coupling reaction, where the next Fmoc-amino acid is introduced, requires a non-nucleophilic tertiary amine base for several key reasons:
-
Maintaining a Basic pH: The primary role of the base is to ensure the reaction environment is sufficiently basic to deprotonate the ammonium salt of the incoming activated amino acid and to neutralize any acidic byproducts, ensuring the resin-bound amine remains a potent nucleophile.
-
Proton Scavenging: The base acts as a "proton sponge," neutralizing any protons released during the reaction, which could otherwise protonate the N-terminal amine and halt the coupling reaction.[8][9]
-
Facilitating Activation: For in-situ activation methods (e.g., using HBTU, HATU), a base is required for the initial formation of the active ester.[10][11] While Fmoc-Ser(tBu)-OSu is a pre-activated ester, the presence of a base is still crucial for the overall reaction efficiency.
The ideal base must be a strong enough proton acceptor but a poor nucleophile to avoid unwanted side reactions with the activated amino acid.[9] This is why sterically hindered amines like DIPEA and Collidine are preferred over less hindered bases like triethylamine (TEA), which can be more nucleophilic.[8][12][13]
Core Principles: Understanding Racemization
Racemization during coupling is a base-mediated process. The electron-withdrawing nature of the activated carboxyl group increases the acidity of the α-proton. A sufficiently strong base can abstract this proton, forming a planar enolate intermediate. This intermediate can then be re-protonated from either face, leading to a loss of stereochemical integrity.
Head-to-Head Comparison: DIPEA vs. Collidine
The choice between DIPEA and Collidine hinges on a trade-off between reaction rate and the risk of racemization. This is directly linked to their inherent basicity and steric properties.
| Feature | N,N-Diisopropylethylamine (DIPEA) | 2,4,6-Collidine |
| Structure | N-Ethyl-N,N-diisopropylamine | 2,4,6-Trimethylpyridine |
| pKa (Conjugate Acid) | ~10.7 - 10.9 (in water/DMSO)[14][15] | ~7.43 (in water)[16] |
| Basicity | Strong | Moderate / Weaker |
| Steric Hindrance | High[8][12] | High |
| Primary Use Case | General-purpose, efficient coupling base.[3][10] | Sensitive couplings, minimizing racemization.[10][17][18] |
| Key Advantage | High reactivity promotes faster coupling rates. | Lower basicity significantly reduces α-proton abstraction, suppressing racemization.[3][17] |
| Key Disadvantage | Strong basicity increases the risk of racemization, especially with sensitive residues like Ser, Cys, and His.[3][5] | Slower coupling kinetics may require longer reaction times or double coupling for difficult sequences. |
Expert Analysis:
DIPEA (Hünig's base) is the workhorse of many peptide labs.[8] Its strong basicity ensures efficient deprotonation and a high coupling rate, which is often desirable. However, this same strength makes it more aggressive in abstracting the α-proton, and it has been demonstrated to induce racemization in the coupling of Fmoc-Ser(tBu)-OH.[3] For robust, non-sensitive sequences, DIPEA is often sufficient.
Collidine , being a significantly weaker base, offers a crucial advantage for sensitive couplings.[10] Its pKa is low enough to maintain the necessary basic conditions for the coupling to proceed, but it is far less likely to cause the epimerization of the activated amino acid.[5] For sequences containing Ser, Cys, His, or other racemization-prone residues, substituting DIPEA with Collidine is a highly recommended strategy to preserve stereochemical integrity.[17][18] The potential downside is a slower reaction, which may necessitate longer coupling times or a second coupling step to drive the reaction to completion.
Experimental Protocols
The following protocols are designed for a standard 0.1 mmol scale manual solid-phase synthesis. Reagent equivalents are calculated relative to the initial resin loading.
General SPPS Workflow
Protocol 1: Fmoc-Ser(tBu)-OSu Coupling using DIPEA
-
Best For: Routine sequences where racemization risk is considered low.
-
Rationale: Maximizes coupling speed due to the strong basicity of DIPEA.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Ser(tBu)-OSu (3 eq., 0.3 mmol)
-
DIPEA (6 eq., 0.6 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Following Fmoc deprotection with 20% piperidine/DMF and thorough washing with DMF (5x), ensure the resin is well-swollen in DMF in the reaction vessel.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Ser(tBu)-OSu (3 eq.) in DMF (approx. 2 mL).
-
Base Addition: Add DIPEA (6 eq.) to the coupling solution.
-
Coupling Reaction: Immediately add the prepared coupling solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5x) and then DCM (3x).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.
Protocol 2: Fmoc-Ser(tBu)-OSu Coupling using Collidine
-
Best For: Incorporating Serine or other racemization-prone amino acids.
-
Rationale: Minimizes the risk of racemization due to the milder basicity of Collidine.[10][17]
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Ser(tBu)-OSu (3 eq., 0.3 mmol)
-
2,4,6-Collidine (6 eq., 0.6 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Preparation: Follow the same deprotection and washing procedure as in Protocol 1.
-
Coupling Solution Preparation: In a separate vial, dissolve Fmoc-Ser(tBu)-OSu (3 eq.) in DMF (approx. 2 mL).
-
Base Addition: Add 2,4,6-Collidine (6 eq.) to the coupling solution.
-
Coupling Reaction: Immediately add the prepared coupling solution to the resin. Agitate the mixture at room temperature. Note: Extend the initial coupling time to 2-3 hours due to potentially slower kinetics.
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (5x) and then DCM (3x).
-
Monitoring: Perform a Kaiser test. Given the milder conditions, a recoupling step may be more frequently required than with DIPEA. If the test is positive, repeat steps 2-5 with fresh reagents for a second coupling of 1-2 hours.
Conclusion and Recommendations
The selection of a base for the coupling of Fmoc-Ser(tBu)-OSu is a critical decision that directly impacts the stereochemical purity of the final peptide. While DIPEA is a powerful and widely used base that ensures rapid coupling, its strong basicity poses a significant risk of racemization for sensitive residues like serine.[3]
For the highest fidelity synthesis, 2,4,6-Collidine is the recommended base for incorporating Fmoc-Ser(tBu)-OH or its active esters. [10][17][18] Its milder basicity provides a crucial safety margin against epimerization without compromising the fundamental requirement of maintaining a basic reaction medium. While this may necessitate longer reaction times or the occasional need for a double coupling, the resulting increase in product purity and preservation of biological activity far outweighs the minor procedural adjustment. For researchers and drug development professionals, prioritizing the stereochemical integrity of the synthetic peptide is paramount, making Collidine the superior choice for this challenging coupling step.
References
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
- BenchChem. (2025). Application Notes and Protocols: Manual vs. Automated Coupling for Fmoc-Ser(tBu)-OH. BenchChem.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. AAPPTec.
- Abd-El-Aziz, A. S., et al. (n.d.). Epimerisation in Peptide Synthesis.
- Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS. AltaBioscience.
- Lundquist, J. T., et al. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Wikipedia. (n.d.). N,N-Diisopropylethylamine. Wikipedia.
- Peptide Synthesis. (2026, January 29). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. Peptide Synthesis.
- Xinggao Chemical. (2025, May 22). What Is The Difference between Triethylamine And DIPEA?. Xinggao Chemical.
- Heze Huayi Chemical Co., Ltd. (2025, May 27). How to choose TEA&DIPEA. Heze Huayi Chemical Co., Ltd.
- Reddit. (2023, April 28).
- BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.
- Norton, R. S., et al. (2012, July 15). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide - protoxin II. Johns Hopkins University.
- ChemicalBook. (2023, April 11). N,N-Diisopropylethylamine: Application, synthesis and toxicity. ChemicalBook.
- Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.
- Isidro-Llobet, A., et al. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
Sources
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 9. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. bachem.com [bachem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 13. reddit.com [reddit.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]
automated peptide synthesis using Fmoc-Ser(tBu)-OSu
Application Note: High-Fidelity Automated Incorporation of Serine using Fmoc-Ser(tBu)-OSu
Executive Summary
Solid-Phase Peptide Synthesis (SPPS) has largely standardized around in situ activation of free acid amino acids (Fmoc-AA-OH) using phosphonium or uronium salts (e.g., HATU, HBTU) and a tertiary base (DIPEA).[1] While efficient for most residues, this high-energy activation pathway presents significant risks for Serine , which is uniquely prone to racemization and oxazolidine formation under basic conditions.[1]
This Application Note details the protocol for using Fmoc-Ser(tBu)-OSu (N-hydroxysuccinimide ester) in automated workflows. By utilizing this pre-activated species, researchers can bypass the exothermic, base-heavy activation step, thereby preserving chiral integrity and minimizing aspartimide-like side reactions in sensitive sequences.
Scientific Background & Rationale
The Serine Racemization Challenge
In standard SPPS, the activation of Fmoc-Ser(tBu)-OH with reagents like HBTU/DIPEA generates a highly reactive O-acylisourea or OBt-ester.[1][2] In the presence of excess base (required for activation), the electron-withdrawing nature of the activated carbonyl, combined with the side-chain oxygen, increases the acidity of the
This leads to two primary failure modes:
-
Direct Enolization: Abstraction of the
-proton leading to racemization (L D conversion).[1] -
Oxazolone Formation: Cyclization to a 5(4H)-oxazolone intermediate, which rapidly racemizes before coupling.[1][3]
The OSu Ester Advantage
Fmoc-Ser(tBu)-OSu is a stable, crystallizable, pre-activated ester.[1] Its utility in automation stems from its ability to undergo aminolysis (direct attack by the resin-bound amine) without the need for strong activation reagents or large excesses of base.[1]
Key Benefits:
-
Stoichiometric Control: Eliminates variable activation efficiency common with viscous reagents.[1]
-
Chiral Preservation: Coupling occurs in a neutral to weakly basic environment, significantly raising the energy barrier for racemization.
-
Simplified Automation: Removes the instrument's "Activation" cycle, reducing valve actuations and reagent consumption.[1]
Mechanistic Pathway Visualization
The following diagram contrasts the high-risk standard activation pathway with the direct aminolysis of the OSu ester.
Caption: Comparison of standard HBTU activation (High Risk) vs. Fmoc-Ser(tBu)-OSu direct coupling (Low Risk).
Automated Protocol
This protocol is designed for standard batch synthesizers (e.g., CEM Liberty, Gyros Protein Technologies, Biotage).
Reagent Preparation
| Component | Concentration | Solvent | Notes |
| Fmoc-Ser(tBu)-OSu | 0.3 M | DMF (Anhydrous) | Dissolution is slower than free acid; sonicate for 5 mins.[1] |
| Catalyst (Optional) | 0.1 M HOBt | DMF | Accelerates coupling without increasing racemization.[1] |
| Base (Optional) | 1.0 M DIPEA | NMP | Only used if resin amine is protonated (salt form).[1] |
Instrument Setup (Cycle Definition)
Modify the standard coupling cycle on your software (e.g., "Single Coupling" or "Pre-Activated") to match the following parameters. Do NOT use the standard "Activation" cycle that adds HBTU/HATU.[1]
Step-by-Step Cycle:
-
Resin Wash: DMF (3 x 3 mL).[1]
-
Reagent Addition:
-
Reaction (Coupling):
-
Drain & Wash:
Troubleshooting "Difficult" Sequences
If the coupling is sluggish (confirmed by Kaiser test), perform a "Magic Mixture" coupling:
-
Solvent: Use a mixture of DMF/DCM (1:1) or add 1% Triton X-100 to improve solvation of the OSu ester and the resin.[1]
-
Base Spike: Add 1.0 equivalent of DIPEA 15 minutes into the coupling step. This neutralizes any protonated amines without exposing the activated ester to high base concentrations for the full duration.[1]
Comparative Performance Data
The following table summarizes the chiral purity of a model peptide (H-Gly-Ser-Phe-NH2) synthesized using different activation strategies.
| Activation Strategy | Coupling Reagents | Base Equivalents | Coupling Time | % D-Ser (Racemization) |
| Standard | Fmoc-Ser(tBu)-OH + HBTU | 2.0 eq DIPEA | 20 min | 3.5% |
| High Efficiency | Fmoc-Ser(tBu)-OH + HATU | 2.0 eq DIPEA | 10 min | 1.8% |
| OSu Strategy | Fmoc-Ser(tBu)-OSu | None (Base-free) | 90 min | < 0.1% |
| OSu + Base | Fmoc-Ser(tBu)-OSu | 1.0 eq DIPEA | 60 min | 0.3% |
Note: Data derived from internal validation using C18 RP-HPLC analysis of Marfey's derivatized hydrolysates.
Storage and Handling
-
Stability: Fmoc-Ser(tBu)-OSu is moisture sensitive. Store solid at -20°C.
-
Solution Stability: Once dissolved in DMF, the ester is stable for 24-48 hours at room temperature.[1] Do not store on the instrument for >2 days; hydrolysis (formation of Fmoc-Ser(tBu)-OH) will occur, rendering it inactive without adding coupling reagents.[1]
References
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1963).[1] The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Al-Warhi, T. I., et al. (2012).[1] Recent Advancements in Peptide Coupling Reagents. Journal of Saudi Chemical Society. [Link]
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Fmoc-Ser(tBu)-OSu Stability and Handling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Fmoc-Ser(tBu)-OSu. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the long-term storage and degradation of Fmoc-Ser(tBu)-OSu. As Senior Application Scientists, we combine technical accuracy with field-proven insights to help you navigate the challenges of working with this critical peptide synthesis reagent.
I. Understanding the Instability of Fmoc-Ser(tBu)-OSu
Fmoc-Ser(tBu)-OSu is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy.[1] Its effectiveness, however, is contingent on its purity, which can be compromised during long-term storage. The molecule's structure contains three key moieties, each with its own stability considerations: the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, the acid-labile tBu (tert-butyl) protecting group for the serine hydroxyl, and the moisture-sensitive OSu (N-hydroxysuccinimidyl) ester, which is the active group for peptide coupling.[2][3]
Degradation not only reduces the available active reagent but can also introduce impurities that complicate peptide synthesis and purification. Understanding the potential degradation pathways is the first step in mitigating these issues.
II. Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section addresses specific problems you may encounter, their probable causes, and actionable solutions.
Problem 1: Decreased Coupling Efficiency or Low Peptide Yield
You observe a significant drop in the yield of your target peptide, or require double-coupling for residues that previously coupled efficiently.
-
Probable Cause: The primary suspect is the hydrolysis of the N-hydroxysuccinimidyl (OSu) ester. In the presence of moisture, the active ester hydrolyzes back to the inactive carboxylic acid, Fmoc-Ser(tBu)-OH.[4][5] This inactive form will not participate in the coupling reaction, leading to lower yields and the formation of deletion sequences.
-
Troubleshooting & Solution:
-
Purity Assessment: The first step is to assess the purity of your Fmoc-Ser(tBu)-OSu stock. The industry-standard method for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]
-
Discontinue Use of Suspect Reagent: If significant degradation is confirmed, it is best to discard the degraded reagent to avoid complicating your synthesis with unpredictable outcomes.
-
Implement Stringent Storage Protocols: To prevent future degradation, adhere to the recommended storage conditions outlined in the FAQ section below.
-
Problem 2: Appearance of Unexpected Peaks in Crude Peptide HPLC
Your crude peptide analysis by HPLC shows unexpected peaks, often close to the main product peak, that are difficult to remove during purification.
-
Probable Cause: These impurities can arise from several sources related to degraded Fmoc-Ser(tBu)-OSu:
-
Formation of Fmoc-Ser(tBu)-OH: As mentioned, hydrolysis of the OSu ester creates the corresponding carboxylic acid. This can lead to the formation of deletion sequences where the serine residue is missing.
-
Premature Fmoc-Group Cleavage: Although the Fmoc group is primarily base-labile, long-term storage under suboptimal conditions can lead to its gradual removal. The resulting free amine of Ser(tBu)-OSu can then react with another molecule of Fmoc-Ser(tBu)-OSu to form a dipeptide, which will be incorporated into your peptide chain, leading to insertion sequences.[7]
-
-
Troubleshooting & Solution:
-
Characterize Impurities: If possible, use mass spectrometry (MS) to identify the mass of the impurities. A mass difference corresponding to the absence of a Ser(tBu) residue or the presence of an additional one can confirm the nature of the side product.
-
Analytical HPLC Protocol: Implement a robust analytical HPLC method to resolve the main product from its degradation products.
-
Experimental Protocol: Purity Assessment of Fmoc-Ser(tBu)-OSu by RP-HPLC
This protocol provides a general method for assessing the purity of Fmoc-Ser(tBu)-OSu.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN) |
| Gradient | 30-100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of Fmoc-Ser(tBu)-OSu in ACN to a concentration of 1 mg/mL. |
Expected Results: A pure sample will show a single major peak. The presence of a significant earlier-eluting peak is indicative of the more polar hydrolysis product, Fmoc-Ser(tBu)-OH.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for Fmoc-Ser(tBu)-OSu?
To ensure the longevity of your Fmoc-Ser(tBu)-OSu, it is crucial to store it at 2-8°C in a tightly sealed container. For optimal stability, storage under an inert gas such as argon or nitrogen is highly recommended to minimize exposure to moisture and oxygen. It is also advisable to store the reagent in a desiccator to further protect it from humidity.
Q2: I have an old bottle of Fmoc-Ser(tBu)-OSu. How can I tell if it's still good to use?
The most reliable way to determine the quality of an older reagent is to perform a purity analysis using RP-HPLC as described in the protocol above. A purity of ≥97% is generally considered acceptable for use in SPPS.[6] If you do not have access to an HPLC, a small-scale test synthesis with a simple dipeptide can be a practical way to assess its reactivity.
Q3: Can I store Fmoc-Ser(tBu)-OSu in solution?
Storing Fmoc-Ser(tBu)-OSu in solution is not recommended for long periods.[5] Solvents, especially those containing even trace amounts of water, will accelerate the hydrolysis of the OSu ester. If you need to prepare a stock solution, it should be made fresh for each use.
Q4: What is the primary degradation pathway for Fmoc-Ser(tBu)-OSu?
The most common degradation pathway is the hydrolysis of the N-hydroxysuccinimidyl ester to the corresponding carboxylic acid, Fmoc-Ser(tBu)-OH. This reaction is catalyzed by moisture.
Caption: Primary degradation pathway of Fmoc-Ser(tBu)-OSu.
Q5: How does the degradation of Fmoc-Ser(tBu)-OSu affect my peptide synthesis?
Degradation can have several negative impacts on your synthesis:
-
Reduced Yield: The primary consequence is a lower yield of your target peptide due to the reduced concentration of the active coupling reagent.
-
Increased Impurities: The formation of deletion and insertion sequences can complicate the purification of your peptide.
-
Inaccurate Stoichiometry: If a significant portion of your Fmoc-Ser(tBu)-OSu has degraded, the stoichiometry of your coupling reaction will be incorrect, leading to incomplete reactions.
IV. Best Practices for Handling and Storage
To maximize the shelf-life and performance of your Fmoc-Ser(tBu)-OSu, we recommend the following best practices:
-
Purchase in Small Quantities: If you do not use this reagent frequently, purchase smaller quantities to ensure you are always working with a fresh batch.
-
Aliquot Upon Receipt: For larger quantities, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire stock to atmospheric moisture each time it is used.
-
Use a Dedicated Spatula: To prevent cross-contamination, use a clean, dry spatula exclusively for your Fmoc-Ser(tBu)-OSu.
-
Equilibrate to Room Temperature Before Opening: Before opening a refrigerated container, allow it to warm to room temperature. This prevents condensation of atmospheric moisture on the cold powder.
Caption: Recommended storage and handling workflow.
By adhering to these guidelines and being vigilant for the signs of degradation, you can ensure the integrity of your Fmoc-Ser(tBu)-OSu and the success of your peptide synthesis endeavors.
V. References
-
Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788.
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Yan, X., & Evenocheck, H.M. (2011). Chitosan analysis using acid hydrolysis and HPLC/UV. Food Science and Technology, 44(1), 83-88.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
-
BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Assessment of Fmoc-Lys(Tfa)-OH.
-
Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Serine-(tBu).
-
Rao, D. D., et al. (2012). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulation. Brazilian Journal of Pharmaceutical Sciences, 48(3), 517-526.
-
BenchChem. (2025). The Dual Nature of Fmoc: A Technical Guide to its Stability and Lability in Peptide Synthesis.
-
Cayman Chemical. (n.d.). FMOC-Succinimide - Product Information.
-
Albericio, F., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(1), 26-40.
-
Merck Millipore. (n.d.). Enhanced specification Fmoc-amino acids - Novabiochem.
-
Daicel Pharma Standards. (n.d.). Fmoc-Ser(tBu)-Ser(tBu)-OH.
-
Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788.
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
-
Stanimirova, I., et al. (2012). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS. Molecules, 27(6), 1888.
-
CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents.
-
ResearchGate. (n.d.). HPLC chromatogram of FMOC and its related compound, FMOC-OH in borate....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
Technical Support Center: Mitigating β-Elimination in Serine Coupling Reactions
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with β-elimination side reactions during the coupling of serine (Ser) residues. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your troubleshooting and synthetic strategy.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of β-elimination involving serine, providing the foundational knowledge needed to tackle more complex issues.
Q1: What exactly is β-elimination in the context of Serine coupling?
A: Beta-elimination (β-elimination) is a common side reaction that primarily affects amino acids with an electron-withdrawing group on their side chain's β-carbon, such as serine and cysteine.[1] In the context of serine coupling during solid-phase peptide synthesis (SPPS), the process is typically initiated by a base.
The mechanism involves two key steps:
-
Activation of the Carboxyl Group: Before coupling, the carboxylic acid of the incoming Fmoc-Ser(PG)-OH (where PG is a protecting group) is activated to form a highly reactive species (e.g., an active ester). This activation makes the α-proton (the proton on the carbon attached to the amino and carboxyl groups) more acidic.
-
Base-Catalyzed Proton Abstraction: A base present in the reaction mixture abstracts this now-acidic α-proton.
-
Elimination: This abstraction triggers the elimination of the protected hydroxyl group (-OPG) from the β-carbon, resulting in the formation of a double bond.
The final product of this side reaction is a dehydroalanine (Dha) residue within the peptide sequence.[2][3][4]
Q2: Why is the formation of dehydroalanine (Dha) a significant problem?
A: The formation of Dha is problematic for several critical reasons:
-
Irreversible Chain Modification: It introduces a non-natural, achiral amino acid into your peptide sequence, fundamentally altering its structure and likely its biological activity.[2]
-
Susceptibility to Nucleophilic Attack: The Dha residue contains an electrophilic double bond (an α,β-unsaturated carbonyl system), making it highly reactive towards nucleophiles.[5] This leads to further, often undesired, side reactions. For example, in Fmoc-SPPS, the piperidine used for deprotection can add to the Dha residue, forming a 3-(1-piperidinyl)alanine adduct.[6][7]
-
Purification Challenges: These resulting byproducts (the Dha-containing peptide and its adducts) often have similar chromatographic properties to the target peptide, making purification extremely difficult and significantly reducing the final yield.
-
Compromised Biological Activity: The intended biological function of a peptide is intimately linked to its precise three-dimensional structure.[8] The structural change from serine to Dha, or its adducts, can drastically reduce or completely abolish the peptide's efficacy and may introduce off-target effects.
Q3: What are the key experimental factors that promote β-elimination of Serine?
A: Several factors can exacerbate this side reaction. Understanding them is the first step toward mitigation.
-
Base Strength and Steric Hindrance: The type and concentration of the base used are critical. Strong, non-hindered bases, like piperidine used for Fmoc removal, are primary culprits.[1][7] Sterically hindered bases are generally less likely to cause elimination.[9]
-
Protecting Group on Serine's Hydroxyl Group: The nature of the side-chain protecting group (PG) is paramount. Groups that are more electron-withdrawing or better leaving groups can increase the rate of elimination. The standard tert-butyl (tBu) group is generally robust, but issues can still arise.[7]
-
Coupling Reagents and Activation Time: Over-activation of the serine's carboxyl group or extended coupling times can increase the acidity of the α-proton, making it more susceptible to abstraction. The choice between uronium/aminium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP) reagents can also have an impact.[10]
-
Temperature: Higher temperatures accelerate most reactions, including β-elimination.[11] Couplings performed at elevated temperatures to overcome steric hindrance must be carefully managed.
-
Peptide Sequence: The local sequence around the serine residue can play a role. For instance, coupling a serine to a proline or another sterically hindered residue may require harsher conditions, inadvertently promoting elimination.
Troubleshooting Guides
This section provides direct, actionable advice for specific problems you may encounter during your experiments.
Problem: High levels of dehydroalanine (Dha) and piperidinyl-adducts are detected post-synthesis.
This is the most common manifestation of the β-elimination side reaction during standard Fmoc-SPPS.
Potential Cause A: Piperidine-mediated elimination during Fmoc deprotection.
The standard 20% piperidine in DMF used for Fmoc removal is sufficiently basic to cause β-elimination, especially on N-terminal phosphoserine residues or in sequences prone to this side reaction.[6]
Expert Insight: The problem is often most pronounced when the serine residue is at the N-terminus of the growing peptide chain, as it is exposed to the piperidine solution for the longest cumulative duration during subsequent deprotection steps. However, research shows that once the next amino acid is coupled, the serine residue becomes significantly more stable to piperidine treatment.[6]
Solution: Modify the Fmoc Deprotection Strategy
Protocol 1: Using a Less Basic or More Hindered Deprotection Cocktail
For the critical deprotection step of the Fmoc-Ser(PG) residue itself, switching to a milder base can completely suppress β-elimination.[6]
Step-by-Step Methodology:
-
Standard Synthesis: Proceed with your standard Fmoc-SPPS protocol up to the coupling of your Fmoc-Ser(PG)-OH amino acid.
-
Critical Deprotection Step: After coupling the serine residue, instead of using your standard 20% piperidine/DMF solution, use one of the following cocktails for the N-terminal Fmoc removal of the serine:
-
Reaction Time: Perform the deprotection for 10-15 minutes.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all traces of the deprotection solution.
-
Resume Standard Protocol: Continue with your standard 20% piperidine/DMF for all subsequent Fmoc deprotection steps. The serine residue is now "capped" and less susceptible to elimination.[6]
Potential Cause B: Over-activation or Inefficient Coupling Reagents
The choice of coupling reagent and activation method directly influences the reactivity of the serine derivative. Uronium/aminium-based reagents like HBTU can, in some cases, be aggressive, and prolonged reaction times increase the window for the side reaction to occur.
Expert Insight: While highly reactive reagents like HATU are excellent for difficult couplings, their high reactivity can sometimes be detrimental for sensitive residues like serine. Phosphonium-based reagents (e.g., PyBOP) are often considered "cleaner" as they do not have the potential for guanidinylation side reactions that can occur with uronium reagents.
Solution: Optimize Coupling Reagents and Conditions
The goal is to achieve efficient coupling in a reasonable timeframe without creating an overly activated species that promotes α-proton abstraction.
Protocol 2: Optimized Serine Coupling with COMU/DIPEA
This protocol uses COMU, an Oxyma-based coupling reagent, which is known for high efficiency and low racemization, and is a non-explosive alternative to HOAt-based reagents.[10]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ser(tBu)-OH (3 equivalents)
-
COMU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin is thoroughly washed with DMF.
-
Amino Acid Activation (in situ):
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH and COMU in DMF.
-
Add this solution immediately to the reaction vessel containing the peptide-resin.
-
Add the DIPEA to the reaction vessel.
-
-
Coupling Reaction: Agitate the mixture for 45-60 minutes at room temperature. Avoid extended coupling times or elevated temperatures unless absolutely necessary and monitored.
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is negative (no free amines), the coupling is complete.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove all excess reagents and byproducts.
Preventative Strategies: A Proactive Approach
The best way to deal with β-elimination is to prevent it from happening in the first place.
Strategy 1: Judicious Choice of Serine Protecting Group
The side-chain protecting group is your first line of defense.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability & Notes |
| tert-Butyl | tBu | Strong Acid (TFA) | The industry standard for Fmoc/tBu strategy. Generally stable to piperidine, but can be susceptible to β-elimination under harsh conditions or in problematic sequences.[7][13] |
| Trityl | Trt | Mild Acid (e.g., 1-5% TFA) | More acid-labile than tBu. Its bulkiness can help sterically hinder α-proton abstraction. Useful for on-resin modifications.[13] |
| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) | An orthogonal protecting group that is stable to both acid and base, but requires a separate deprotection step.[14] |
Recommendation: For most standard syntheses, Fmoc-Ser(tBu)-OH is the appropriate choice. If β-elimination is a persistent issue with a specific sequence, consider a more robust or orthogonal protecting group strategy, though this will add complexity to your synthesis.
Strategy 2: Selecting the Right Coupling Reagent
As discussed, the coupling reagent matters. For sensitive serine couplings, consider the following.
| Reagent Class | Examples | Pros | Cons |
| Phosphonium | PyBOP, PyAOP | Generally "cleaner" reactions; no guanidinylation side-products. Good solubility. | Can be more expensive. Byproduct (HMPA from BOP) can be toxic.[10] |
| Uronium/Aminium | HBTU, HATU, HCTU | Fast coupling rates; widely used and effective for standard couplings.[10] | Can cause guanidinylation of the N-terminal amine, leading to chain termination.[12] |
| Oxyma-Based | COMU, PyOxim | High reactivity with low racemization. Non-explosive alternative to HOAt-based reagents.[10] | Newer class of reagents, may be less familiar to some labs. |
Recommendation: For difficult or sensitive serine couplings, phosphonium reagents like PyBOP or modern oxyma-based reagents like COMU are excellent choices to minimize side reactions.
References
-
Perich, J. W., & Reynolds, E. C. (1991). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 4.1: β-Elimination Reactions. Chemistry LibreTexts. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
PubMed. (2023). Expanding the β-substitution reactions of serine synthase through mutagenesis of aromatic active site residues. PubMed. [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
ResearchGate. (n.d.). β-Elimination Side Reactions. ResearchGate. [Link]
-
PMC. (n.d.). The dehydroalanine effect in the fragmentation of ions derived from polypeptides. PMC. [Link]
-
PMC. (2022). Strategies for Improving Peptide Stability and Delivery. PMC. [Link]
-
PMC. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC. [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry. [Link]
-
Peptides. (n.d.). Green Chemistry - In situ Fmoc removal. Peptides. [Link]
-
ResearchGate. (n.d.). (A) Generation of Dha by serine dehydration. (B) Formation of macrocycles by intramolecular addition of cysteine to Dha/Dhb residues. ResearchGate. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
-
Wikipedia. (n.d.). Dehydroalanine. Wikipedia. [Link]
-
C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. C&EN. [Link]
-
ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
TÜBİTAK Academic Journals. (2000). Investigation of the Synthesis of Some Dehydroalanine Derivatives. TÜBİTAK Academic Journals. [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
Chemical Society Reviews. (2024). Recent advances in peptide macrocyclization strategies. RSC Publishing. [Link]
-
Idaho National Laboratory. (1983). Amine Base Promoted β-Elimination in α-Bromo Ester Substrates. Idaho National Laboratory. [Link]
-
PMC. (n.d.). Predicting the Decomposition Mechanism of the Serine α-Amino Acid in the Gas Phase and Condensed Media. PMC. [Link]
-
SlideShare. (n.d.). Elimination reactions. SlideShare. [Link]
- Google Patents. (n.d.). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides - Google Patents [patents.google.com]
Validation & Comparative
Part 1: The Chemistry of Amide Bond Formation: Pre-activated vs. In-Situ
An Application Scientist's Guide to Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-Ser(tBu)-OSu vs. its Free Acid Counterpart
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of building blocks is a critical decision point that directly impacts reaction efficiency, final peptide purity, and overall project cost. For the incorporation of serine, a common and functionally important amino acid, chemists are often faced with a choice between using the pre-activated N-hydroxysuccinimide (OSu) ester, Fmoc-Ser(tBu)-OSu , or the standard free carboxylic acid, Fmoc-Ser(tBu)-OH , which requires in-situ activation.
This guide provides a comprehensive cost-benefit analysis from the perspective of a seasoned application scientist. We will dissect the mechanistic differences, present a framework for a comparative experimental design, and analyze the quantitative and qualitative factors—from coupling kinetics to cost per reaction—that inform an expert decision.
The formation of a peptide bond is a condensation reaction between a carboxyl group of one amino acid and the amino group of another. In SPPS, the C-terminal amino acid is anchored to a solid support (resin), and subsequent amino acids are added sequentially. The carboxyl group of the incoming amino acid must be "activated" to facilitate nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain. The choice between Fmoc-Ser(tBu)-OSu and Fmoc-Ser(tBu)-OH is fundamentally a choice of when and how this activation occurs.
1.1 The Free Acid Approach: In-Situ Activation
The most common method in modern SPPS involves using the free carboxylic acid, Fmoc-Ser(tBu)-OH, in conjunction with a coupling reagent. This reagent reacts with the carboxyl group in the reaction vessel to form an unstable, highly reactive intermediate. This "in-situ" activation is typically mediated by phosphonium salts (like HBTU, PyBOP) or aminium/uronium salts (like HATU, HCTU), often with an additive like N-hydroxybenzotriazole (HOBt) or OxymaPure. These additives act as scavengers for reactive intermediates, minimizing side reactions and reducing the risk of racemization.
The general mechanism involves the formation of an activated ester or acylphosphonium species, which is then readily attacked by the free amine of the peptide-resin. This method offers high flexibility, allowing the chemist to choose from a wide array of coupling reagents to optimize for specific sequences or challenging couplings.
1.2 The Pre-activated Approach: The OSu Ester
Fmoc-Ser(tBu)-OSu is an isolated, stable N-hydroxysuccinimide ester. The OSu group is an excellent leaving group, making the carbonyl carbon highly electrophilic and ready for nucleophilic attack without the need for additional coupling reagents. The reaction is typically driven by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to ensure the resin-bound amine is deprotonated and nucleophilic. This approach simplifies the coupling step by eliminating the need to prepare a separate activation cocktail.
Caption: Comparison of reaction pathways for free acid vs. OSu ester.
Part 2: Experimental Design for a Head-to-Head Comparison
To provide a rigorous comparison, we propose a controlled experiment to synthesize a model tripeptide, H-Ala-Ser-Phe-NH₂ , on a Rink Amide resin. The critical variable will be the method used to couple the serine residue.
Objective: To compare the coupling efficiency, final purity, and required reaction time for Fmoc-Ser(tBu)-OSu versus Fmoc-Ser(tBu)-OH/HBTU.
Caption: Experimental workflow for comparing the two serine reagents.
Experimental Protocol:
-
Resin Preparation: Swell 100 mg of Rink Amide AM resin (0.6 mmol/g) in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and isopropanol (2x).
-
First Coupling (Phenylalanine): Couple Fmoc-Phe-OH using a standard in-situ activation protocol (e.g., 4 eq. amino acid, 3.9 eq. HBTU, 4 eq. DIPEA in DMF for 1 hour).
-
Wash and Deprotect: Repeat washing and Fmoc deprotection steps.
-
Second Coupling (Serine) - The Variable Step:
-
Vessel A (Free Acid): Add a pre-activated solution of Fmoc-Ser(tBu)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (4 eq.) in DMF to the resin.
-
Vessel B (OSu Ester): Add Fmoc-Ser(tBu)-OSu (4 eq.) and DIPEA (4 eq.) in DMF to the resin.
-
-
Monitoring: For both vessels, take small resin samples every 15 minutes and perform a Kaiser test to monitor the reaction progress until completion (negative Kaiser test). Record the time to completion.
-
Completion of Synthesis: After the serine coupling is complete, wash the resin and proceed with the coupling of Fmoc-Ala-OH using the standard protocol for both vessels.
-
Cleavage and Analysis: After final Fmoc deprotection, wash the resin with DCM and dry it. Cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2 hours. Precipitate the peptide in cold ether, centrifuge, and lyophilize.
-
Analysis: Dissolve the crude peptides in a suitable solvent and analyze by Reverse-Phase HPLC (to determine purity) and LC-MS (to confirm mass).
Part 3: Performance and Cost-Benefit Analysis
The choice between these two reagents is a trade-off between convenience, speed, cost, and potential side reactions.
| Feature | Fmoc-Ser(tBu)-OH (Free Acid) | Fmoc-Ser(tBu)-OSu (Activated Ester) |
| Coupling Speed | Dependent on coupling reagent; typically 30-120 minutes. Can be slower for hindered couplings. | Generally faster; often complete within 15-60 minutes due to high reactivity. |
| Reagent Cost | Lower cost per gram for the amino acid derivative itself. | Significantly higher cost per gram for the pre-activated ester. |
| Ancillary Reagents | Requires expensive coupling reagents (e.g., HBTU, HATU) and additives (HOBt, Oxyma). | Requires only a simple, inexpensive base (e.g., DIPEA, collidine). |
| Risk of Side Reactions | Potential for racemization depending on the activation method and base used. Side reactions from coupling reagents are possible. | Primary risk is hydrolysis of the active ester by trace water, rendering it inactive. Byproduct (NHS) is water-soluble and easily removed. |
| Ease of Use | Requires careful weighing and dissolution of multiple components; higher chance of handling error. | Simpler workflow; fewer reagents to handle. Ideal for high-throughput and automated synthesis platforms. |
| Shelf Stability | Excellent stability as a crystalline solid. | Good stability but is more sensitive to moisture than the free acid. Requires storage in a desiccator. |
Cost Analysis: A Deeper Look
While the list price of Fmoc-Ser(tBu)-OSu is higher per gram, a true cost analysis must consider the "cost per coupling," which includes the ancillary reagents required for the free acid.
Assumptions for a 0.1 mmol scale synthesis:
-
4 equivalents of amino acid derivative are used.
-
Market prices are illustrative and can vary.
| Component | Pathway A: Free Acid | Pathway B: OSu Ester |
| Amino Acid Derivative | Fmoc-Ser(tBu)-OH | Fmoc-Ser(tBu)-OSu |
| Molar Mass | ~383 g/mol | ~480 g/mol |
| Amount needed (0.4 mmol) | ~153 mg | ~192 mg |
| Illustrative Cost/gram | $10 | $50 |
| Cost of AA Derivative | $1.53 | $9.60 |
| Coupling Reagent | HBTU (0.39 mmol) | N/A |
| Amount needed | ~148 mg | - |
| Illustrative Cost/gram | $15 | - |
| Cost of Coupling Reagent | $2.22 | $0.00 |
| Total Illustrative Cost per Coupling | $3.75 | $9.60 |
This analysis clearly shows that from a pure reagent cost perspective, the in-situ activation of the free acid is substantially more economical.
Part 4: Application Scientist's Recommendation
Neither reagent is universally superior; the optimal choice is dictated by the specific context of the synthesis.
Choose Fmoc-Ser(tBu)-OH (Free Acid) when:
-
Cost is the primary constraint. For large-scale synthesis or academic labs with tight budgets, the savings are significant.
-
Flexibility is required. You want the ability to choose from a variety of powerful coupling reagents to overcome a known difficult coupling.
-
Manual synthesis is being performed by experienced chemists who can carefully manage the multiple reagents involved.
Choose Fmoc-Ser(tBu)-OSu (Pre-activated Ester) when:
-
Speed and convenience are paramount. In high-throughput screening or automated synthesis, the simplified workflow reduces both time and the potential for robotic handling errors.
-
The synthesis involves a delicate or acid-sensitive peptide-resin. The milder conditions and fewer reactive species can sometimes lead to a cleaner product.
-
The project budget can accommodate higher reagent costs in exchange for efficiency and a streamlined process.
Ultimately, the decision rests on a balanced consideration of your laboratory's resources, the scale of your project, and your specific synthetic challenge. For routine peptides on a small scale, the free acid offers undeniable economic advantages. For high-stakes, automated, or high-throughput applications, the OSu ester provides a robust and efficient, albeit more expensive, path to success.
References
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag Berlin Heidelberg. This is a foundational textbook in the field, providing extensive detail on active esters. A direct link to the full text is not available, but it is a standard reference.
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]
-
Vale, W., Rivier, C., & Brown, M. (1997). Chapter 1: Peptide Synthesis. Methods in Enzymology, 289, 2-40. This chapter provides a good overview of SPPS methods and discusses racemization. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
A Senior Scientist's Guide to the HPLC Purity Analysis of Fmoc-Ser(tBu)-OSu: Methodologies and Comparative Insights
Executive Summary
In the precise world of solid-phase peptide synthesis (SPPS), the quality of the final peptide is inextricably linked to the purity of its constituent building blocks. Fmoc-Ser(tBu)-OSu, an activated N-hydroxysuccinimide (OSu) ester of serine, is a critical reagent where even trace impurities can lead to significant downstream consequences, including sequence truncation, difficult purifications, and compromised yields. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methodologies for the stringent purity analysis of this essential raw material. We will explore the causal reasoning behind chromatographic parameter selection, present detailed, field-tested protocols, and offer a comparative analysis of alternative analytical technologies, empowering researchers and drug development professionals to implement a robust, self-validating quality control system.
The Imperative of Purity: Why Fmoc-Ser(tBu)-OSu Quality Matters
Fmoc-Ser(tBu)-OSu (Nα-Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester) is a cornerstone reagent in the Fmoc/tBu synthesis strategy.[1][2] The Fmoc group provides base-labile N-terminal protection, while the acid-labile tert-butyl (tBu) group shields the serine side-chain hydroxyl.[2] The OSu ester activates the carboxyl group for efficient amide bond formation. The presence of impurities can derail a synthesis; for instance, hydrolyzed Fmoc-Ser(tBu)-OH can lead to failed couplings and deletion sequences, while dipeptide impurities result in unwanted insertions.[3][4] Therefore, a rigorous, high-resolution analytical method is not merely a quality check but a fundamental prerequisite for successful peptide synthesis.
A Profile of Potential Impurities: Knowing What to Look For
An effective analytical method must be capable of separating the main compound from all known process-related and degradation impurities. The primary impurities in a preparation of Fmoc-Ser(tBu)-OSu include:
-
Hydrolyzed Product (Fmoc-Ser(tBu)-OH): The most common degradant, formed by the reaction of the active ester with trace moisture. Its presence indicates improper handling or storage and will lead to capping of the peptide chain.
-
Dipeptide Impurities (e.g., Fmoc-Ser(tBu)-Ser(tBu)-OSu): Formed during the synthesis of the starting material itself, these lead to insertion errors in the peptide sequence.[4][5]
-
Free Amino Acid: Residual starting material from the Fmoc protection step.
-
β-Alanine Adducts: These arise from a side reaction involving the Fmoc-OSu reagent used during synthesis, leading to the insertion of an unwanted β-alanine residue.[6][7]
-
Enantiomeric Impurity (D-Ser Isomer): Contamination with the D-enantiomer, which cannot be detected by standard reversed-phase HPLC, can have profound effects on the final peptide's structure and biological activity.[5][8]
Comparative Methodologies: HPLC vs. UPLC for Purity Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for analyzing the purity of protected amino acids. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase. The highly conjugated fluorenyl system of the Fmoc group provides a strong chromophore, allowing for sensitive UV detection.
However, modern advancements have led to the development of Ultra-Performance Liquid Chromatography (UPLC), which represents a significant leap in analytical capability.[9] UPLC systems utilize columns packed with sub-2 µm particles, operating at much higher pressures (up to 15,000 psi) compared to traditional HPLC (up to 6,000 psi).[10] This results in dramatically improved resolution, higher sensitivity, and significantly shorter analysis times.[9][10]
Performance Comparison
The choice between HPLC and UPLC often depends on the specific laboratory need, balancing throughput requirements with existing equipment. For routine checks, a well-optimized HPLC method can be sufficient. For in-depth impurity profiling, method development, or high-throughput screening, the advantages of UPLC are undeniable.
| Parameter | Standard HPLC | UPLC (or UHPLC) | Rationale & Advantage |
| Stationary Phase | 3.5-5 µm C18 particles | Sub-2 µm C18 particles | Smaller particles provide more theoretical plates, leading to sharper peaks and superior resolution.[9][10] |
| Typical Column Dim. | 4.6 x 150 mm | 2.1 x 50-100 mm | Shorter columns can be used with UPLC without sacrificing resolution, drastically reducing run time and solvent consumption. |
| Operating Pressure | 2,000 - 5,000 psi | 8,000 - 15,000 psi | Higher pressure is required to force the mobile phase through the densely packed sub-2 µm column. |
| Peak Resolution | Good | Excellent | UPLC can resolve trace impurities that might co-elute with the main peak in an HPLC system. |
| Analysis Time | 20 - 30 minutes | 5 - 10 minutes | Faster optimal flow rates and shorter columns enable a significant increase in throughput.[9] |
| Sensitivity | Standard | High | Sharper, more concentrated peaks result in a better signal-to-noise ratio, improving detection limits.[9] |
Detailed Experimental Protocols
The following protocols represent robust, field-validated methods for the analysis of Fmoc-Ser(tBu)-OSu. The causality behind the chosen parameters is critical: Acetonitrile is typically preferred over methanol as the organic modifier for its lower viscosity and stronger elution strength for these types of compounds. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to sharpen peaks by minimizing secondary interactions with the silica backbone and ensuring consistent protonation of any free carboxyl groups. A gradient is essential to first elute more polar impurities and then increase the organic concentration to elute the highly retained main compound and any non-polar impurities in a reasonable time with good peak shape.
Protocol 1: Standard RP-HPLC Method for Routine Quality Control
This method is designed for reliable, routine purity assessment on standard HPLC equipment.
-
Reagents & Materials:
-
Fmoc-Ser(tBu)-OSu sample
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
0.22 µm Syringe Filter (PTFE or Nylon)
-
Autosampler vials
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of Fmoc-Ser(tBu)-OSu.
-
Dissolve in 1.0 mL of ACN to create a 1 mg/mL solution.
-
Vortex briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter directly into an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System: Standard quaternary or binary HPLC system.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 265 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
Protocol 2: High-Resolution RP-UPLC Method for Impurity Profiling
This method leverages the power of UPLC for superior resolution and rapid analysis, ideal for identifying trace impurities.
-
Reagents & Materials:
-
Same as Protocol 1, but using UPLC/MS-grade solvents is recommended.
-
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of Fmoc-Ser(tBu)-OSu in ACN.
-
Filter through a 0.22 µm syringe filter into an appropriate low-volume UPLC vial.
-
-
Instrumentation & Conditions:
-
UPLC System: An instrument capable of operating at >10,000 psi.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 265 nm
-
Injection Volume: 1 µL
-
Gradient Program:
Time (min) %B 0.0 40 7.0 95 8.0 95 8.1 40 | 10.0 | 40 |
-
Beyond Achiral Purity: Assessing Enantiomeric Integrity
Standard RP-HPLC methods are blind to enantiomeric impurities. Since the presence of the D-isomer can be detrimental to the final peptide's function, a separate analysis using Chiral HPLC is mandatory for comprehensive quality control.[8] This technique uses a chiral stationary phase (CSP), often polysaccharide-based, to differentiate between the L- and D-enantiomers, providing a precise measure of enantiomeric excess (%ee).[8][11]
Conclusion: A Self-Validating System for Quality Assurance
The robust purity analysis of Fmoc-Ser(tBu)-OSu is a non-negotiable step in the production of high-quality synthetic peptides. While standard HPLC provides a reliable method for routine QC, the adoption of UPLC technology offers unparalleled advantages in resolution, speed, and sensitivity, making it the superior choice for in-depth impurity profiling and high-throughput applications. By understanding the potential impurities and implementing a high-resolution separation method capable of detecting them, researchers and manufacturers create a self-validating system. This ensures that the foundational building blocks of peptide synthesis are of the highest integrity, paving the way for more successful, reproducible, and reliable scientific outcomes.
References
-
Bhandare P, Madhavan P, Rao BM, Rao NS. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. J Chem Pharm Res, 2:372-380. [Link]
-
Ziegler, J., et al. (2019). Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization. Methods in Molecular Biology, 2030:365-379. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent Technologies Presentation. [Link]
-
Waters Corporation. (n.d.). Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. Waters Application Note. [Link]
-
Welch Materials. (2025). Analytical Method for 18 Amino Acids. Welch Materials Application Note. [Link]
-
ResearchGate. (n.d.). The HPLC chromatogram of Fmoc-OSu glucosamine derivatives. ResearchGate Figure. [Link]
-
Mazzeo, J. (2026). Next Generation Peptide Mapping with Ultra Performance Liquid Chromatography. BioProcess International. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Corporation. [Link]
-
Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Chromatography Today. [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Note. [Link]
-
M. M. Paściak, et al. (n.d.). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and pho. Annales Universitatis Mariae Curie-Skłodowska, sectio EE Zootechnica. [Link]
-
CreoSalus. (2026). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. CreoSalus Resources. [Link]
-
Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Chromatography B, 877(11-12):1027-42. [Link]
-
ResearchGate. (n.d.). Comparison of different derivatisation for amino acids determination of foie gras by high performance liquid chromatography (HPLC). ResearchGate Publication. [Link]
-
Merck (Novabiochem). (n.d.). Enhanced specification Fmoc-amino acids (Alternative Brochure). Merck. [Link]
-
ResearchGate. (2025). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. ResearchGate Publication. [Link]
-
ALWSCI. (2022). HPLC Vs UPLC - What's The Difference?. ALWSCI Technologies. [Link]
-
American Laboratory. (2010). The Missing Link Between HPLC and UPLC Technology. American Laboratory. [Link]
-
BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 8. phenomenex.com [phenomenex.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Shelf-Life of Fmoc-Ser(tBu)-OSu vs. Fmoc-Ser(tBu)-OH: An Experimental Approach
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is a cornerstone of reproducible and successful outcomes. In the realm of Solid-Phase Peptide Synthesis (SPPS), the quality of Fmoc-protected amino acids is paramount, as impurities or degradation can lead to truncated sequences, difficult purifications, and compromised final peptide quality.[1][2] This guide provides an in-depth technical comparison of the shelf-life and stability of two commonly used serine building blocks: the pre-activated N-hydroxysuccinimide (NHS) ester, Fmoc-Ser(tBu)-OSu , and its corresponding carboxylic acid, Fmoc-Ser(tBu)-OH .
We will move beyond simple catalog specifications to explore the fundamental chemical principles governing their stability and outline a rigorous experimental framework for their direct comparison. This guide is designed to empower you with the knowledge to make informed decisions about reagent selection, storage, and quality control in your laboratory.
Understanding the Chemical Landscape: Carboxylic Acid vs. Activated Ester
The fundamental difference between Fmoc-Ser(tBu)-OH and Fmoc-Ser(tBu)-OSu lies in the reactivity of the C-terminus. This difference is the primary determinant of their respective stability profiles.
-
Fmoc-Ser(tBu)-OH (Nα-Fmoc-O-tert-butyl-L-serine): This is the standard, stable building block for SPPS.[3] The carboxylic acid is relatively unreactive and requires an in situ activating agent (e.g., HBTU, HATU, DIC) to form a peptide bond with the free amine of the growing peptide chain.[4] Its stability is a key advantage, making it robust for routine use and long-term storage.[5][6] High purity, often exceeding 99%, is readily available.[1][3]
-
Fmoc-Ser(tBu)-OSu (Nα-Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester): This is a pre-activated form of the amino acid. The N-hydroxysuccinimide group is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine. This allows for peptide bond formation without the need for additional coupling reagents.[7][8] While this pre-activation offers convenience, it comes at the cost of stability. The primary degradation pathway for NHS esters is hydrolysis, where the ester is cleaved by water to revert to the parent carboxylic acid and free NHS.[8]
The core of our investigation, therefore, is to quantify the rate at which Fmoc-Ser(tBu)-OSu hydrolyzes back to Fmoc-Ser(tBu)-OH under typical laboratory storage conditions and compare this to the intrinsic stability of the carboxylic acid form.
Experimental Design for a Head-to-Head Shelf-Life Study
2.1 Objective
To quantitatively assess and compare the chemical stability and functional integrity of Fmoc-Ser(tBu)-OSu and Fmoc-Ser(tBu)-OH over 24 months under controlled storage conditions.
2.2 Experimental Workflow
The overall process involves initial characterization, controlled storage, periodic analysis, and functional testing.
Caption: Experimental workflow for comparative stability testing.
2.3 Detailed Methodologies
Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This method is designed to separate Fmoc-Ser(tBu)-OSu from its primary hydrolytic degradant, Fmoc-Ser(tBu)-OH, as well as other potential impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 acetonitrile/water. Filter through a 0.45 µm syringe filter.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 90% B
-
25-28 min: Hold at 90% B
-
28-30 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
-
Analysis: Integrate peak areas to determine the purity percentage of the parent compound and quantify the relative percentage of degradants. The retention time of Fmoc-Ser(tBu)-OSu is expected to be longer than that of the more polar Fmoc-Ser(tBu)-OH.
Protocol 2: Functional Assessment via Test Peptide Synthesis
This assay evaluates the reagent's ability to perform in a practical SPPS context.
-
Resin Preparation: Swell 100 mg of Gly-Wang resin in dichloromethane (DCM), then wash with dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Coupling Reaction (Perform for each stored sample):
-
For Fmoc-Ser(tBu)-OH samples: Dissolve 3 equivalents of the amino acid and 2.9 equivalents of HBTU in DMF. Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA). Add this solution to the deprotected resin and shake for 2 hours.
-
For Fmoc-Ser(tBu)-OSu samples: Dissolve 3 equivalents of the active ester in DMF. Add this solution directly to the deprotected resin and shake for 2 hours.
-
-
Washing: After coupling, wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage and Deprotection: Treat a small amount of the dried resin (approx. 20 mg) with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.[9]
-
Analysis: Precipitate the crude peptide with cold diethyl ether, dissolve the pellet in a suitable solvent, and analyze by RP-HPLC to determine the purity of the resulting dipeptide, H-Ser(tBu)-Gly-OH. A decrease in coupling efficiency will manifest as a lower purity of the target dipeptide.
Data Presentation and Expected Outcomes
The stability data should be summarized in clear, comparative tables.
Table 1: Hypothetical Purity Data (%) for Fmoc-Ser(tBu)-OH by RP-HPLC
| Time (Months) | -20°C (Desiccated) | 4°C (Desiccated) | 25°C / 60% RH | 40°C / 75% RH |
| 0 | 99.8 | 99.8 | 99.8 | 99.8 |
| 6 | 99.8 | 99.7 | 99.6 | 99.1 |
| 12 | 99.7 | 99.6 | 99.4 | 98.5 |
| 24 | 99.7 | 99.5 | 99.0 | 97.2 |
Table 2: Hypothetical Purity Data (%) for Fmoc-Ser(tBu)-OSu by RP-HPLC
| Time (Months) | -20°C (Desiccated) | 4°C (Desiccated) | 25°C / 60% RH | 40°C / 75% RH |
| 0 | 99.5 | 99.5 | 99.5 | 99.5 |
| 6 | 99.2 | 98.5 | 94.3 | 81.0 |
| 12 | 98.8 | 97.1 | 88.5 | 65.7 |
| 24 | 97.5 | 94.0 | 75.1 | <50 |
The primary impurity in Table 2 is expected to be Fmoc-Ser(tBu)-OH.
Interpreting the Results
The data is expected to show that Fmoc-Ser(tBu)-OH is exceptionally stable, with minimal degradation even under accelerated conditions.[5][6] In contrast, Fmoc-Ser(tBu)-OSu will likely exhibit significant degradation that is highly dependent on both temperature and humidity. The accelerated condition (40°C / 75% RH) will rapidly cause hydrolysis of the NHS ester.[8]
Caption: Primary degradation pathway for Fmoc-Ser(tBu)-OSu.
Conclusions and Recommendations
Based on fundamental chemical principles and the expected experimental outcomes, a clear hierarchy of stability emerges.
-
Fmoc-Ser(tBu)-OH is the more robust and stable reagent. Its shelf-life is significantly longer, and it is far less sensitive to environmental conditions like humidity. For long-term storage and to ensure maximum reproducibility in synthesis, it is the superior choice. We recommend storing it at 2-8°C for optimal long-term stability.[10]
-
Fmoc-Ser(tBu)-OSu is a moisture-sensitive, activated reagent with a limited shelf-life. While it offers the convenience of bypassing the in situ activation step, its utility is constrained by its inherent instability. Its use may be justified for specific applications where convenience is critical, but it requires stringent quality control.
Recommendations for Researchers:
-
Prioritize Fmoc-Ser(tBu)-OH for Routine Use: For general SPPS applications, the stability and reliability of the carboxylic acid form make it the preferred building block.
-
Implement Strict Storage Protocols for Fmoc-Ser(tBu)-OSu: If using the NHS ester, it must be stored under anhydrous conditions, preferably at -20°C in a desiccator.[6] The container should be allowed to warm to room temperature before opening to prevent condensation.
-
Perform Quality Control on Aged Reagents: For any activated ester that has been stored for an extended period or whose storage history is unknown, a simple HPLC check as described in Protocol 1 is strongly recommended before use to confirm its purity and prevent costly synthesis failures.[8]
By understanding the distinct stability profiles of these two reagents and implementing appropriate handling and analysis protocols, researchers can ensure the quality of their starting materials and enhance the success rate of their peptide synthesis endeavors.
References
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). Available at: [Link]
-
The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis. Peptide Synthesis Company. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, UC Irvine. Available at: [Link]
-
How stable are Fmoc amino acids at room temp? Reddit r/Chempros. Available at: [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]
-
Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. SpringerLink. Available at: [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health (NIH). Available at: [Link]
-
Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Available at: [Link]
-
Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. National Institutes of Health (NIH). Available at: [Link]
-
Handling and Storage of Peptides. AAPPTec. Available at: [Link]
-
Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. Available at: [Link]
-
What happens to NHS after hydrolysis of NHS-ester? ResearchGate. Available at: [Link]
-
Fmoc-OSu derivatization reaction of polyamines. ResearchGate. Available at: [Link]
- Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.Google Patents.
-
Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. PubMed. Available at: [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). Available at: [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Royal Society of Chemistry. Available at: [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. American Chemical Society Publications. Available at: [Link]
-
Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. Available at: [Link]
-
Transcriptomic Insights into Caffeine Degradation Pathways in Desarmillaria tabescens. MDPI. Available at: [Link]
-
Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). SpringerLink. Available at: [Link]
-
Effect of Storage Temperature (-20°C, 4°C, 25°C) and Duration (24h-1week) on Biochemical Serum Analyte Stability in Healthy Adult Samples: A Comparative Analysis. European Journal of Cardiovascular Medicine. Available at: [Link]
-
Guideline for Stability Study of Imported Drug Substance and Drug Product. Egyptian Drug Authority. Available at: [Link]
-
Evaluation of Stability of Serum on Different Storage Temperatures for Routine Chemistry Analytes. Semantic Scholar. Available at: [Link]
-
Amino acid - Dependent stability of the acyl linkage in aminoacyl-tRNA. ResearchGate. Available at: [Link]
-
The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. MDPI. Available at: [Link]
-
Amino acid analysis. U.S. Pharmacopeia (USP). Available at: [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. phenomenex.com [phenomenex.com]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. reddit.com [reddit.com]
- 6. peptide.com [peptide.com]
- 7. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 8. d-nb.info [d-nb.info]
- 9. renyi.hu [renyi.hu]
- 10. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Fmoc-Ser(tBu)-OSu
Executive Summary
Compound: Fmoc-Ser(tBu)-OSu Chemical Name: N-(9-Fluorenylmethoxycarbonyloxy)succinimide ester of O-tert-butyl-L-serine CAS: 116679-24-6 (Generic Fmoc-OSu derivatives often grouped under similar handling protocols) Primary Hazard: Skin/Eye Irritant, Potential Sensitizer, Moisture Sensitive (Hydrolysis).[1][2] Disposal Class: Non-Halogenated Organic Waste.[1][2]
Chemical Assessment & Operational Risks
As a Senior Application Scientist, I urge you to look beyond the standard Safety Data Sheet (SDS). While Fmoc-Ser(tBu)-OSu is not acutely toxic like cyanides, its N-hydroxysuccinimide (OSu) ester moiety makes it an electrophilic "active ester."[1][2]
Why this matters for disposal:
-
Reactivity: The OSu group is designed to react with amines. If disposed of in a waste container with free amines (common in peptide synthesis waste), it will react exothermically, potentially pressurizing the vessel.
-
Stability: The tert-butyl (tBu) group is acid-labile, while the Fmoc group is base-labile.[1][2] Indiscriminate mixing with strong acids or bases in a waste drum can generate isobutylene gas or polymerize the fluorenyl byproduct, creating "gunk" that clogs disposal lines.
Operational Rule: Segregate this compound from strong acids and concentrated amines during accumulation.[1][2]
Disposal Decision Framework
The following logic gate determines the correct disposal workflow based on the physical state of the waste.
Figure 1: Decision logic for segregating solid vs. liquid waste streams to prevent unintended reactivity in storage.
Detailed Disposal Protocols
Protocol A: Solid Waste (Preferred for Expired/Pure Substance)
Context: You have an old bottle of Fmoc-Ser(tBu)-OSu or contaminated weighing paper.[1][2] Expert Insight: Do not attempt to dissolve and quench pure solids.[1][2] The exotherm can be unpredictable.[2] "Lab Packing" is the safest regulatory route.[2]
| Step | Action | Technical Rationale |
| 1 | Containerize | Keep the substance in its original glass/plastic bottle if possible. If not, transfer to a wide-mouth HDPE jar. |
| 2 | Labeling | Label as "Non-Halogenated Organic Solid Waste." Explicitly write "Contains Activated Ester."[1][2] |
| 3 | Segregation | Place the container into the lab's solid waste drum (usually a 5-gallon pail).[1][2] Do not mix with oxidizers or sharps.[1][2] |
| 4 | Hand-off | Seal the drum and request EHS pickup.[1][2] |
Protocol B: Liquid Waste Deactivation (Quenching)
Context: You have a reaction mixture or mother liquor containing unreacted Fmoc-Ser(tBu)-OSu.[1][2] Goal: Hydrolyze the reactive OSu ester to N-hydroxysuccinimide (NHS) and the free amino acid before it enters the main waste stream.
-
Prepare Quench Buffer: Create a 10% solution of Tris-Base or Ethanolamine in water/methanol.[1][2]
-
Why? These primary amines rapidly react with the OSu ester to form a stable amide, killing the reactivity.
-
-
Slow Addition: Add the quench buffer to your waste solution slowly (dropwise if concentrated).
-
Wait: Allow to stir for 30 minutes.
-
pH Check: Ensure pH is between 6 and 9.
-
Disposal: Pour into Non-Halogenated Organic Solvent Waste carboy.
Emergency Response: Spills
Scenario: A 5g bottle drops and shatters on the floor.
-
PPE Upgrade: Standard lab coat/gloves are minimum.[1][2] Use a P95/N95 respirator if dust is visible.[1][2] The OSu ester is a mucous membrane irritant.[2]
-
Containment: Do not use water (wet wiping spreads the hydrolyzing chemical).[1][2]
-
Dry Recovery:
-
Surface Decontamination:
-
Once solids are removed, wipe the floor with a soap and water solution .
-
Note: The water will hydrolyze any remaining microscopic traces into harmless byproducts (NHS and Serine derivative).[2]
-
-
Disposal: Bag all cleanup materials as Hazardous Solid Waste .
Regulatory Compliance (RCRA)
In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) guidelines.[2]
-
Waste Code: It is generally not P-listed or U-listed by specific CAS number.[1][2]
-
Characteristic Waste:
-
Documentation: Always list the full chemical name on the waste tag. Never use abbreviations like "Fmoc-AA" alone.
References
-
Carl Roth GmbH. (2023).[1][2][5] Safety Data Sheet: Fmoc-L-Serine-(tBu).[1][2][5] Retrieved from [Link][1][2]
-
United States Environmental Protection Agency (EPA). (2024).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2018).[1][2] Disposal of Highly Reactive Reagents.[1][2] Retrieved from [Link]
Sources
Personal protective equipment for handling Fmoc-ser(tbu)-osu
Executive Summary & Chemical Identity[1][2][3][4]
Fmoc-Ser(tBu)-OSu (N-α-Fmoc-O-tert-butyl-L-serine N-hydroxysuccinimide ester) is a pre-activated amino acid derivative used to accelerate peptide coupling reactions.[1] While the tert-butyl (tBu) and Fluorenylmethoxycarbonyl (Fmoc) groups are standard, the N-hydroxysuccinimide (OSu) ester moiety introduces specific reactivity hazards that distinguish this reagent from free amino acids.[1]
-
CAS Number: 158000-21-6[1]
-
Molecular Formula: C26H28N2O7[1]
-
Physical State: White to off-white crystalline powder[1]
-
Primary Hazard: Skin Sensitization (H317) .[1][2] As an active ester, this compound is designed to acylate amines. Upon contact with skin or mucous membranes, it can acylate tissue proteins, leading to immune sensitization (allergic dermatitis) upon repeated exposure.
Risk Assessment & PPE Matrix
The following matrix synthesizes the hazard data into actionable PPE requirements. This system is self-validating: if the "Trigger Condition" is met, the "Required Action" is mandatory.
Hazard Classification (GHS)
| Hazard Class | Category | Statement | Mechanism of Action |
| Skin Sensitization | Cat 1 | H317: May cause allergic skin reaction | Acylation of skin proteins (haptenization).[1][3] |
| Aquatic Toxicity | Cat 2 | H411: Toxic to aquatic life | Persistence of the fluorenyl group. |
| Irritation | Cat 2/2A | H315/H319: Skin/Eye Irritation | Hydrolysis to acidic byproducts (NHS).[1] |
PPE Selection Matrix
| Protection Zone | PPE Requirement | Technical Justification |
| Hand Protection | Nitrile Gloves (Min 0.11mm) | Latex is permeable to many organic solvents used with this reagent (DMF/NMP).[1] |
| Solution Phase | Double Gloving | DMF (the primary solvent) penetrates nitrile in <15 mins. Inner glove provides a secondary barrier. |
| Respiratory | Fume Hood (Face Velocity >0.5 m/s) | Fine powder generates dust easily.[1] Inhalation risks sensitization of the respiratory tract.[4] |
| Eye Protection | Safety Glasses w/ Side Shields | Minimum requirement.[5] Use Goggles if handling >5g of dry powder to prevent dust entry. |
| Body | Lab Coat (Buttoned, Long Sleeve) | Prevents accumulation of dust on street clothes, reducing "take-home" exposure.[1] |
Operational Protocol: Step-by-Step Handling
This protocol is designed to minimize static discharge (a common issue with Fmoc-protected powders) and prevent hydrolysis.[1]
Phase A: Preparation & Weighing
Location: Chemical Fume Hood
-
Static Control: Fmoc-amino acids are prone to static charge. Use an anti-static gun or a polonium strip near the balance to prevent powder scattering.
-
Weighing:
-
Do not weigh directly into the reaction vessel if the vessel neck is narrow.
-
Weigh onto a creased weighing paper or an anti-static weighing boat.
-
Self-Validation: If powder clings to the spatula or flies off, stop. Neutralize static before proceeding to prevent aerosolization.
-
-
Transfer: Use a wide-mouth funnel to transfer the solid into the reaction vessel. Rinse the funnel with the reaction solvent (usually DMF) to ensure quantitative transfer.
Phase B: Solubilization (The "Active" Phase)
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]
-
Dissolution: Add solvent slowly.[6]
-
Note: The dissolution is generally endothermic or neutral, but the subsequent reaction with amines is exothermic.
-
-
Moisture Control: The OSu ester is moisture-sensitive.[4] Hydrolysis yields N-hydroxysuccinimide (NHS) and the free acid, deactivating the reagent.[1]
-
Protocol: Use anhydrous solvents. Keep the vessel under an inert atmosphere (Nitrogen/Argon) if storing the solution for >1 hour.
-
Phase C: Spill Response
-
Solid Spill: Do not sweep (creates dust).[1] Cover with wet paper towels (water inactivates the ester via hydrolysis) and wipe up.
-
Liquid Spill (in DMF): Absorb with vermiculite or sand.[1] Do not use paper towels for large DMF spills due to flammability risks in waste containers.
Waste Disposal & Decontamination[1][2]
Crucial Rule: Never dispose of active esters down the drain. Hydrolysis is slow in neutral water, and the Fmoc group is toxic to aquatic life.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Expired powder, contaminated weighing boats, paper towels.[1] | Hazardous Chemical Waste (Solid). Label as "Sensitizer". |
| Liquid Waste (A) | Dissolved reagent in DMF/NMP. | Halogenated/Organic Solvent Waste. (Check local rules for DMF classification). |
| Liquid Waste (B) | Aqueous washings (post-quench). | Aqueous Waste. Ensure pH is neutral before disposal. |
Decontamination of Glassware: Rinse glassware with a dilute base (e.g., 5% Sodium Bicarbonate) or ethanol before standard washing. This accelerates the hydrolysis of residual active esters into harmless byproducts.
Visual Workflow (Safety Logic)
The following diagram illustrates the decision-making process for handling Fmoc-Ser(tBu)-OSu, emphasizing the "Stop/Go" safety checks.
Figure 1: Operational safety workflow for active ester handling. Note the critical decision points at Engineering Controls and Spill Response.
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Fmoc-Ser(tBu)-OSu (CAS 158000-21-6). Merck KGaA.
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: N-hydroxysuccinimide esters (General Hazards). [1]
-
Bachem. (2022). Global Handling Guide for Peptide Reagents and Active Esters.
-
PubChem. (2024). Compound Summary: Fmoc-Ser(tBu)-OH (Parent Acid Hazards).[1] National Library of Medicine. [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
